TAMRA hydrazide (6-isomer)
Description
BenchChem offers high-quality TAMRA hydrazide (6-isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAMRA hydrazide (6-isomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H25ClN4O4 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
3-[3,6-bis(dimethylamino)xanthen-9-ylidene]-4-(dihydroxymethylidene)-N-iminocyclohexa-1,5-diene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13,26,31-32H,1-4H3;1H |
InChI Key |
DUFRWYMMGIOJDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C(O)O)C(=O)N=N)C4=C(O2)C=C(C=C4)N(C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction of TAMRA Hydrazide (6-isomer) with Carbonyls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical mechanism, practical applications, and key experimental considerations for the reaction between 6-Carboxytetramethylrhodamine (TAMRA) hydrazide (6-isomer) and carbonyl compounds (aldehydes and ketones). This reaction is a cornerstone for the fluorescent labeling of biomolecules, particularly glycoproteins, enabling their detection and analysis in various biological contexts.
The Core Reaction: Hydrazone Formation
The fundamental reaction between TAMRA hydrazide and a carbonyl group is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone bond.[1] This process is typically acid-catalyzed and involves the formation of a carbinolamine intermediate.
The reaction proceeds as follows:
-
Protonation of the Carbonyl Oxygen: In a mildly acidic environment, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazide group of TAMRA acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the original carbonyl group.
-
Elimination of Water: The intermediate then dehydrates, eliminating a molecule of water and forming a carbon-nitrogen double bond (C=N), which is the characteristic feature of a hydrazone.
The overall reaction is reversible, but the formation of the hydrazone is generally favored under mildly acidic to neutral conditions.
Physicochemical and Spectroscopic Properties of TAMRA Hydrazide (6-isomer)
Understanding the properties of the TAMRA hydrazide (6-isomer) is crucial for its effective use in labeling experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅ClN₄O₄ | [2] |
| Molecular Weight | 481 g/mol | [2] |
| Excitation Maximum (λex) | 541 nm | [2][3] |
| Emission Maximum (λem) | 567 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [2][3] |
| Solubility | Good in DMF, DMSO, and alcohols | [2][3] |
Reaction Kinetics and pH Dependence
The rate of hydrazone formation is significantly influenced by the pH of the reaction medium. The reaction is generally fastest in a mildly acidic buffer (pH 4.5-6.0). This is because the reaction requires a delicate balance:
-
Acidic Conditions (pH < 4.5): At low pH, the hydrazide becomes protonated, which reduces its nucleophilicity and slows down the initial attack on the carbonyl carbon.
-
Neutral to Alkaline Conditions (pH > 6.0): In this range, the concentration of protonated carbonyls is low, which decreases the electrophilicity of the carbonyl carbon and thus the reaction rate.
Stability of the TAMRA-Hydrazone Conjugate
The stability of the resulting hydrazone bond is a critical factor in the design of labeling experiments. Aromatic hydrazones, such as the one formed with TAMRA hydrazide, are generally more stable than aliphatic hydrazones.[5]
The TAMRA-hydrazone linkage is:
-
Stable at neutral pH: This allows for the use of these conjugates in many biological assays.
-
Susceptible to hydrolysis under strongly acidic conditions: This property can be exploited for the release of the label if desired.
-
Potentially unstable in plasma: Some studies have shown that hydrazone bonds can be cleaved by components present in blood plasma.[6]
Experimental Protocols
The following are detailed methodologies for the labeling of glycoproteins with TAMRA hydrazide (6-isomer).
Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation
This is a common prerequisite for labeling glycoproteins that do not have readily available carbonyl groups. The vicinal diols of sialic acid residues are oxidized to generate aldehydes.
Materials:
-
Glycoprotein (B1211001) of interest
-
Sodium meta-periodate (NaIO₄)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Desalting column or dialysis tubing
Procedure:
-
Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.
-
Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.
-
Remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).
Labeling of Oxidized Glycoproteins with TAMRA Hydrazide (6-isomer)
Materials:
-
Oxidized glycoprotein solution
-
TAMRA hydrazide (6-isomer)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare a stock solution of TAMRA hydrazide (6-isomer) in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
Add the TAMRA hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide over the glycoprotein is recommended.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Remove the unreacted TAMRA hydrazide by desalting or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Visualizations
Reaction Mechanism
Experimental Workflow for Glycoprotein Labeling
Conclusion
The reaction of TAMRA hydrazide (6-isomer) with carbonyl compounds provides a robust and versatile method for the fluorescent labeling of biomolecules. A thorough understanding of the underlying reaction mechanism, the influence of pH, and the stability of the resulting conjugate is paramount for the successful design and execution of experiments. This guide provides the foundational knowledge and practical protocols to empower researchers in their application of this powerful bioconjugation technique.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Fluorescence Quantum Yield of TAMRA Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of Tetramethylrhodamine (TAMRA) hydrazide, a key fluorescent probe for the detection and quantification of carbonyl compounds in biological systems. This document details the core photophysical properties of TAMRA hydrazide, outlines experimental protocols for accurate quantum yield determination, and illustrates its application in studying signaling pathways associated with oxidative stress.
Core Concepts: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a brighter fluorophore, which is crucial for sensitive detection in various applications, including cellular imaging and drug discovery assays.
The fluorescence quantum yield is intrinsically linked to the radiative (kr) and non-radiative (knr) decay rates of the excited state. The relationship is expressed as:
Φ = kr / (kr + knr)
Factors such as solvent polarity, pH, temperature, and conjugation to biomolecules can influence these decay rates and, consequently, the quantum yield.
Photophysical Properties of TAMRA Hydrazide
TAMRA hydrazide is a derivative of the bright and photostable rhodamine dye, functionalized with a hydrazide group. This reactive group allows for the covalent labeling of aldehydes and ketones, which are often generated during cellular processes such as oxidative stress.
Quantitative Data Summary
The key photophysical properties of TAMRA hydrazide are summarized in the table below. These values are essential for designing and interpreting fluorescence-based experiments.
| Property | Value | Notes |
| Fluorescence Quantum Yield (Φ) | 0.1[1] | This value can be influenced by the local environment. |
| Excitation Maximum (λex) | ~541 nm[1] | |
| Emission Maximum (λem) | ~567 nm[1] | |
| Molar Extinction Coefficient (ε) | ~84,000 cm-1M-1[1] | At the absorption maximum. |
| Solubility | Good in DMF, DMSO, and alcohols[1] |
Environmental Effects on Quantum Yield
While the quantum yield of TAMRA hydrazide is reported as 0.1, it is important to consider the impact of its environment:
-
Solvent Polarity: Rhodamine dyes, including TAMRA, are known to be sensitive to solvent polarity. Generally, higher fluorescence quantum yields are observed in more polar solvents. For instance, it has been noted that rhodamine-type dyes are highly fluorescent in polar environments.[2]
-
pH: The quantum yield of the core TAMRA fluorophore is largely unaffected by acidic pH.[3] This property makes TAMRA hydrazide a robust probe for studying biological processes that may involve pH changes, such as those within cellular compartments.
-
Conjugation: Upon conjugation to a biomolecule, the quantum yield of TAMRA hydrazide may change depending on the local microenvironment of the dye.
Experimental Protocol: Measuring the Fluorescence Quantum Yield of TAMRA Hydrazide
The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Recommended Standard: Rhodamine 6G
For TAMRA hydrazide, Rhodamine 6G dissolved in ethanol (B145695) is an excellent quantum yield standard. Its absorption and emission spectra overlap well with those of TAMRA, and its quantum yield in ethanol is well-established.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of TAMRA hydrazide in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of the quantum yield standard, Rhodamine 6G, in ethanol.
-
-
Preparation of a Series of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the TAMRA hydrazide sample and the Rhodamine 6G standard.
-
The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 530 nm for both TAMRA hydrazide and Rhodamine 6G).
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Determine the slope of the linear regression for both plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the TAMRA hydrazide sample (Φsample) can be calculated using the following equation:
Φsample = Φstd * (msample / mstd) * (ηsample2 / ηstd2)
Where:
-
Φstd is the quantum yield of the standard (0.95 for Rhodamine 6G in ethanol).[3][4][5][6]
-
msample and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Application in Signaling Pathways: Detecting Aldehydes in Lipid Peroxidation
TAMRA hydrazide is a valuable tool for studying cellular signaling pathways that involve the generation of reactive carbonyl species, such as aldehydes. A prominent example is the lipid peroxidation pathway, a key process in oxidative stress.
The Lipid Peroxidation Pathway
Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids in cell membranes.[1][7] This process leads to the formation of lipid hydroperoxides, which are unstable and decompose into a variety of reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[1][8] These aldehydes are biomarkers of oxidative stress and can react with cellular macromolecules, leading to cellular damage.
The hydrazide group of TAMRA hydrazide reacts specifically with these aldehydic products, forming a stable hydrazone linkage.[9] This covalent labeling allows for the fluorescent detection and quantification of aldehyde generation, providing a direct measure of lipid peroxidation and oxidative stress.
Caption: Signaling pathway of lipid peroxidation and its detection using TAMRA hydrazide.
Experimental Workflow: From Sample Preparation to Data Analysis
The following diagram illustrates the logical workflow for determining the fluorescence quantum yield of TAMRA hydrazide using the relative method.
Caption: Experimental workflow for determining fluorescence quantum yield.
By understanding the core principles of fluorescence quantum yield and following robust experimental protocols, researchers can effectively utilize TAMRA hydrazide as a sensitive and reliable tool for investigating the role of carbonyl compounds in a wide range of biological and pathological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. Determination of the photoluminescence quantum yield of diluted dye solutions in highly scattering media by pulsed photoacoustic spectroscopy [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Study the spectroscopic characteristics of Rhodamine B Dye in Ethanol " by Rafed A. Ali, Oday Mazin Abdul-Munem et al. [bsj.uobaghdad.edu.iq]
Solubility Profile of TAMRA Hydrazide (6-Isomer): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-TAMRA (Tetramethylrhodamine) hydrazide. Understanding the solubility of this fluorescent probe is critical for its effective use in various scientific applications, including bioconjugation, fluorescence microscopy, and flow cytometry. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual representations of key workflows.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For fluorescent dyes like TAMRA hydrazide, solubility is a crucial parameter that influences their handling, storage, and performance in labeling reactions and imaging experiments. The "like dissolves like" principle is a useful guideline, suggesting that non-polar molecules are more soluble in non-polar solvents, and polar molecules are more soluble in polar solvents. The molecular structure of 6-TAMRA hydrazide, a derivative of the xanthene dye rhodamine, features both hydrophobic and polar functional groups, resulting in a varied solubility profile across different solvents.
Quantitative Solubility Data
While precise quantitative solubility data for 6-TAMRA hydrazide (6-isomer) is not extensively published, the available information from various suppliers and related compounds allows for a comprehensive qualitative and estimated quantitative summary. Several sources indicate that 6-TAMRA hydrazide has good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) and is also soluble in alcohols[1][2][3]. Conversely, it exhibits low solubility in water[2].
For comparative purposes, a closely related compound, 5(6)-TAMRA, has a reported solubility of greater than 10 mg/mL in DMF or DMSO[4]. Another rhodamine dye, Rhodamine 6G, is soluble in DMSO at a concentration of 25 mg/mL[5]. Based on these data points and the general descriptions of "good solubility," the following table provides a summary of the solubility of 6-TAMRA hydrazide (6-isomer).
| Solvent | Chemical Formula | Type | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Good[1][2][3] | > 10 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Good[2][3] | > 10 |
| Methanol | CH₄O | Polar Protic | Soluble[3] | 1 - 10 |
| Ethanol | C₂H₆O | Polar Protic | Soluble[3] | 1 - 10 |
| Water | H₂O | Polar Protic | Low[2] | < 0.1 |
Note: The estimated quantitative solubility values are based on data for structurally similar rhodamine dyes and should be confirmed experimentally for specific applications.
Experimental Protocol: Determination of Solubility by Visual Inspection
The following protocol outlines a general method for determining the solubility of 6-TAMRA hydrazide (6-isomer) in a given solvent by visual inspection. This method is adapted from standard laboratory procedures for solubility testing.
Materials:
-
6-TAMRA hydrazide (6-isomer), solid powder
-
Solvents of interest (e.g., DMSO, DMF, Methanol, Ethanol, Water)
-
Vortex mixer
-
Water bath sonicator
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Weigh out a precise amount of 6-TAMRA hydrazide (e.g., 1 mg) and place it into a clean microcentrifuge tube.
-
Add a small, measured volume of the solvent to be tested (e.g., 100 µL to achieve an initial concentration of 10 mg/mL).
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light and dark background to check for any undissolved particles.
-
-
Sonication (if necessary):
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
After sonication, visually inspect the solution again.
-
-
Incremental Solvent Addition:
-
If undissolved solid remains, add additional measured aliquots of the solvent (e.g., 10 µL increments) and repeat steps 2 and 3.
-
Continue adding solvent until the solid is completely dissolved.
-
-
Calculation of Solubility:
-
Record the total volume of solvent required to dissolve the initial mass of 6-TAMRA hydrazide.
-
Calculate the solubility in mg/mL using the formula: Solubility (mg/mL) = Initial mass of compound (mg) / Total volume of solvent (mL)
-
-
Observation for Precipitation:
-
Allow the solution to stand at room temperature for a defined period (e.g., 1 hour, 24 hours) to observe any potential precipitation, which would indicate that the solution is supersaturated.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and steps involved in the experimental determination of solubility.
Caption: A flowchart outlining the key steps in the experimental determination of the solubility of 6-TAMRA hydrazide.
Experimental Workflow for Solution Preparation
For practical applications, preparing a stock solution of a known concentration is a common requirement. The following diagram details a typical workflow for this process.
Caption: A step-by-step guide for the preparation of a stock solution of 6-TAMRA hydrazide.
References
TAMRA hydrazide (6-isomer) molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the key technical specifications, applications, and experimental considerations for 6-TAMRA (Tetramethylrhodamine) hydrazide. This fluorescent dye is a critical tool for the covalent labeling of carbonyl groups in various biomolecules.
Core Properties and Specifications
6-TAMRA hydrazide is a carbonyl-reactive derivative of the bright, orange-fluorescent TAMRA dye. The hydrazide functional group enables the specific labeling of aldehydes and ketones, which can be naturally present or introduced into biomolecules such as glycoproteins, polysaccharides, and certain metabolites. This specific reactivity makes it an invaluable reagent for a variety of applications in molecular biology and diagnostics.[1][2][3]
Quantitative Data Summary
The following table summarizes the key physicochemical and spectral properties of TAMRA hydrazide (6-isomer).
| Property | Value |
| Molecular Weight | 480.94 g/mol [1][3] |
| Exact Mass | 480.1564 g/mol [4] |
| Molecular Formula | C₂₅H₂₅ClN₄O₄[4][5] |
| Excitation Maximum (λex) | 541 nm[5] |
| Emission Maximum (λem) | 567 nm[5] |
| Molar Extinction Coefficient | 84,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield | 0.1[5] |
| Purity | ≥95%[3][5] |
| Solubility | Good in DMF, DMSO, and alcohols[1][5] |
Applications in Research and Development
The primary application of 6-TAMRA hydrazide is the fluorescent labeling of molecules containing aldehyde or ketone groups. This has broad utility in several research areas:
-
Glycoprotein (B1211001) and Polysaccharide Analysis: Sugars within glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups, which can then be specifically labeled with 6-TAMRA hydrazide. This is particularly useful for studying glycosylation patterns, as the modification site is often distant from the protein's active sites.[6]
-
Fluorescence Microscopy: Labeled biomolecules can be visualized in cells and tissues to study their localization, trafficking, and interactions.[7][8]
-
Flow Cytometry: Cells can be labeled with 6-TAMRA hydrazide for analysis and sorting based on the presence of specific carbohydrate markers.[7]
-
Drug Discovery: The dye can be used to label drug candidates or their targets to study drug delivery and binding kinetics.[8]
Experimental Workflow and Protocols
A generalized workflow for labeling biomolecules with 6-TAMRA hydrazide involves the generation of a carbonyl group (if not already present), the labeling reaction, and subsequent purification of the conjugate.
Detailed Experimental Protocol: Labeling of Glycoproteins
This protocol provides a general method for labeling glycoproteins that contain vicinal diol groups.
1. Generation of Aldehyde Groups (Periodate Oxidation):
- Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate (B1210297) buffer (pH 5.5). This solution should be used immediately.[6]
- Prepare the glycoprotein solution at a concentration of approximately 5 mg/mL in the same sodium acetate buffer.[6]
- Mix equal volumes of the periodate solution and the protein solution.[6]
- Incubate the reaction for 5 minutes at room temperature.[6]
- Immediately purify the oxidized protein by desalting or dialysis against 0.1 M sodium acetate (pH 5.5) to remove excess periodate.[6]
2. Labeling with 6-TAMRA Hydrazide:
- Prepare a 50 mM stock solution of 6-TAMRA hydrazide in anhydrous DMSO.[6]
- Add the 6-TAMRA hydrazide solution to the oxidized protein solution. A typical molar ratio of dye to protein is in the range of 5-10:1, though this may need to be optimized.[9]
- Incubate the reaction for 2 hours at room temperature, protected from light.[6]
3. Purification of the Labeled Conjugate:
- Remove the unreacted, free dye from the labeled protein using a desalting column, spin column, or gel filtration.[6][9]
- The purified, labeled conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.[4][9]
Important Considerations:
-
Buffer Selection: Avoid using buffers that contain primary amines, such as Tris, during the labeling reaction as they can compete with the hydrazide.[9]
-
Storage: 6-TAMRA hydrazide should be stored desiccated and protected from light at -20°C for long-term stability.[1][4][5]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAMRA hydrazide, 6-isomer | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]
- 8. TAMRA dye for labeling in life science research [baseclick.eu]
- 9. youdobio.com [youdobio.com]
safety and handling of TAMRA hydrazide (6-isomer) powder
An In-Depth Technical Guide to the Safe Handling and Application of TAMRA Hydrazide (6-Isomer) Powder
This technical guide provides comprehensive information on the safe handling, storage, and use of TAMRA (Tetramethylrhodamine) hydrazide (6-isomer) powder. It is intended for researchers, scientists, and drug development professionals who utilize this fluorescent probe for the labeling of carbonyl-containing molecules such as aldehydes and ketones.
Chemical and Physical Properties
TAMRA hydrazide (6-isomer) is a carbonyl-reactive fluorescent dye belonging to the xanthene class. The hydrazide moiety enables its covalent attachment to molecules with aldehyde or ketone groups, which are often introduced into biomolecules like glycoproteins through periodate (B1199274) oxidation.[1][2][3]
Table 1: Physicochemical and Spectral Properties of TAMRA Hydrazide (6-Isomer)
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₅H₂₅ClN₄O₄ | [3][4] |
| Molecular Weight | ~480.95 g/mol | [3] |
| Appearance | Dark colored solid powder | [1] |
| Solubility | Good solubility in DMF and DMSO | [4] |
| Purity | >95% (HPLC) | [4] |
| Excitation Maximum (λex) | 541 nm | [4] |
| Emission Maximum (λem) | 567 nm | [4] |
| Molar Extinction Coefficient (ε) | 84,000 L·mol⁻¹·cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [4] |
| CAS Number | 2183440-67-5 | [4] |
| Melting Point | Data not available |
| Flash Point | Data not available | |
Hazard Identification and Safety Precautions
2.1 GHS Hazard Classification (Anticipated) Based on data for structurally related compounds, TAMRA hydrazide (6-isomer) should be handled as a substance with the following potential hazards:
-
Skin Corrosion/Irritation: Category 2[6]
-
Serious Eye Damage/Eye Irritation: Category 2A[5]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[6]
2.2 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling TAMRA hydrazide powder to create a barrier between the chemical and the user.[7][8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Inspect gloves for tears or defects before use.[8]
-
Body Protection: A lab coat is required to protect skin and clothing.[9]
-
Respiratory Protection: When handling the powder outside of a certified fume hood, a NIOSH-approved dust mask or respirator is necessary to prevent inhalation.[10]
2.3 Safe Handling Procedures Safe handling practices are crucial to minimize exposure and prevent contamination.[11]
-
Engineering Controls: Handle the powder in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to control airborne dust levels.[12]
-
Minimizing Dust: Use covered containers for transport and open them as close as possible to the point of use (e.g., weighing station). Avoid actions that create dust, such as scraping or vigorous shaking.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling the reagent, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.[7][11]
Caption: General workflow for safely handling powdered fluorescent dyes.
2.4 Storage and Stability Proper storage is essential to maintain the integrity of the compound.
-
Temperature: Store at -20°C for long-term stability.[4]
-
Light: Protect from light to prevent photobleaching.[1]
-
Moisture: Keep in a tightly sealed container and desiccate to prevent hydrolysis.[1]
-
Transportation: The product is stable for up to three weeks at room temperature during shipping.[1]
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions | Reference(s) |
|---|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [5] |
| Skin Contact | Remove contaminated clothing. Wash affected area thoroughly with soap and water. If irritation persists, seek medical attention. | [5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5] |
3.2 Accidental Release Measures In case of a spill, wear full personal protective equipment. Avoid breathing dust. Carefully sweep or scoop up the solid material and place it into a suitable, sealed container for disposal. Clean the spill area thoroughly.[13]
3.3 Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[13]
-
Special Hazards: During combustion, it may emit irritant fumes.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[13]
Experimental Protocols
TAMRA hydrazide is primarily used for the fluorescent labeling of aldehydes and ketones. A common application is the labeling of glycoproteins after the carbohydrate moieties have been oxidized to generate aldehydes.[2]
4.1 Protocol for Fluorescent Labeling of Glycoproteins This protocol provides a detailed methodology for the covalent labeling of glycoproteins using TAMRA hydrazide (6-isomer) following periodate oxidation.[2][14]
Materials:
-
Glycoprotein (B1211001) of interest (e.g., antibody)
-
TAMRA hydrazide (6-isomer)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate (B1210297), pH 5.5
-
Quenching Solution: Ethylene (B1197577) Glycol
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
Step 1: Oxidation of Glycoprotein
-
Prepare a solution of the glycoprotein at approximately 5 mg/mL in 0.1 M sodium acetate buffer (pH 5.5).[2]
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.[2]
-
Add the periodate solution to the glycoprotein solution. A final periodate concentration of 1-10 mM is a good starting point.
-
Incubate the reaction for 20-30 minutes at room temperature in the dark.[14]
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM to consume excess periodate.[14]
-
Purify the oxidized glycoprotein from the reaction mixture using a desalting or size-exclusion chromatography column equilibrated with 0.1 M sodium acetate buffer (pH 5.5).[2]
Step 2: Coupling with TAMRA Hydrazide
-
Prepare a 50 mM stock solution of TAMRA hydrazide (6-isomer) in anhydrous DMSO or DMF.[2]
-
Add the TAMRA hydrazide stock solution to the purified, oxidized glycoprotein. A 10- to 50-fold molar excess of the dye over the protein is recommended.[14]
-
Incubate the reaction for 2 hours to overnight at room temperature, protected from light.[2][14]
Step 3: Purification and Analysis
-
Remove the unreacted TAMRA hydrazide by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS (pH 7.4).[2]
-
Collect the fractions containing the fluorescently labeled protein. These can be identified by their color and by monitoring the column eluate at both 280 nm (for protein) and 541 nm (for TAMRA dye).[14]
-
Store the purified conjugate at 4°C (short-term) or -20°C (long-term), protected from light.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. medkoo.com [medkoo.com]
- 4. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shahandassociates.co.in [shahandassociates.co.in]
- 8. gz-supplies.com [gz-supplies.com]
- 9. How to Ensure Safety When Handling Laboratory Chemicals [rmreagents.com]
- 10. etad.com [etad.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 13. res.cloudinary.com [res.cloudinary.com]
- 14. benchchem.com [benchchem.com]
Technical Guide: Optimal Storage and Handling of TAMRA Hydrazide (6-Isomer)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and best practices for the storage and handling of 6-TAMRA (Tetramethylrhodamine) hydrazide to ensure its stability, purity, and performance in labeling and detection applications. Proper storage is critical for fluorescent dyes to prevent degradation and maintain high quantum yield.
Introduction to 6-TAMRA Hydrazide
6-TAMRA hydrazide is a fluorescent dye belonging to the rhodamine family, featuring a hydrazide reactive group. This functional group allows for the covalent labeling of carbonyl compounds, such as aldehydes and ketones. It is frequently used to label glycoproteins and polysaccharides following periodate (B1199274) oxidation. The stability of the compound, both in solid form and in solution, is paramount for reproducible experimental outcomes. Key factors influencing its stability include temperature, light, and moisture.
Storage Conditions: Solid Form
The solid (powder) form of 6-TAMRA hydrazide is relatively stable but requires specific conditions to maximize its shelf life. The compound is shipped under ambient temperature as a non-hazardous chemical and is stable enough for several weeks during ordinary shipping[1][2]. Upon receipt, it should be stored under the recommended conditions immediately.
Key Recommendations:
-
Temperature: For long-term storage (months to years), a temperature of -20°C is required[1][2][3][4]. For short-term storage (days to weeks), 0-4°C is acceptable[1].
-
Light: The compound is sensitive to light. It must be stored in the dark by using an amber vial or by wrapping the container in foil[1][2][3][5]. Prolonged exposure to light should be avoided[2].
-
Moisture: 6-TAMRA hydrazide should be kept dry. Storage in a desiccated environment is recommended to prevent hydration and hydrolysis[2][3][5].
With proper storage, the solid-form compound has a shelf life of over two to three years[1][2].
Storage Conditions: Stock Solutions
Once reconstituted, the stability of 6-TAMRA hydrazide is reduced[5]. The choice of solvent and storage conditions for stock solutions is critical.
Key Recommendations:
-
Solvents: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for creating concentrated stock solutions[1][4]. Alcohols are also a viable option[4].
-
Temperature: Store stock solutions at -20°C for long-term storage (months)[1]. For short-term use (days to weeks), refrigeration at 0-4°C is possible[1]. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Light: Stock solutions are particularly light-sensitive and must be protected from light at all times[3]. Use amber vials or foil-wrapped tubes.
-
Stability: In solution, dye hydrazides can be stable for 6-12 months or longer when stored at -20°C, provided no reactive compounds are present[6].
Summary of Quantitative Storage Data
The following table summarizes the key quantitative parameters for the storage of 6-TAMRA hydrazide.
| Form | Parameter | Condition | Duration | Reference |
| Solid (Lyophilized Powder) | Temperature | -20°C | Long-term (months to years) | [1][2][4] |
| 0 to 4°C | Short-term (days to weeks) | [1] | ||
| Light | Protect from light (dark) | At all times | [1][2][3] | |
| Moisture | Desiccate | At all times | [2][5] | |
| Shelf Life | >98% Purity | 24 months to >3 years | [1][2] | |
| Stock Solution (in DMSO/DMF) | Temperature | -20°C | Long-term (months) | [1][6] |
| 0 to 4°C | Short-term (days to weeks) | [1] | ||
| Light | Protect from light (dark) | At all times | [3] | |
| Stability | Stable | 6-12 months (or longer) | [6] |
Experimental Protocols
5.1 Protocol for Preparation and Storage of Stock Solution
This protocol outlines the standard procedure for reconstituting and storing 6-TAMRA hydrazide to ensure its integrity for downstream applications.
Materials:
-
6-TAMRA hydrazide (6-isomer), solid form
-
Anhydrous, high-purity DMSO or DMF
-
Sterile, low-protein binding microcentrifuge tubes (amber or wrapped in foil)
-
Precision micropipette and sterile tips
Methodology:
-
Equilibration: Before opening, allow the vial of solid 6-TAMRA hydrazide to warm to room temperature for approximately 20 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder, which can lead to hydrolysis[5].
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Prepare the desired volume of solvent (e.g., DMSO). Add the solvent directly to the vial to achieve the desired stock concentration (typically 1-10 mM).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until all the dye is completely dissolved.
-
Aliquoting: To avoid multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in light-protected tubes. The volume of the aliquots should be based on typical experimental needs.
-
Storage: Immediately store the aliquots at -20°C in a dark, dry environment. Place the tubes in a sealed container with desiccant for added protection against moisture.
Visualization of Storage Workflow
The following diagram illustrates the recommended workflow for handling and storing 6-TAMRA hydrazide from receipt to final use.
Caption: Workflow for handling and storage of 6-TAMRA hydrazide.
References
An In-depth Technical Guide to the Principle of TAMRA Hydrazide Labeling of Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical principles and practical applications of using 5/6-Carboxytetramethylrhodamine hydrazide (TAMRA hydrazide) for the fluorescent labeling of aldehydes and ketones. This method is a cornerstone of bioconjugation, enabling the sensitive detection and quantification of biomolecules, particularly in the field of glycoproteomics. This document details the underlying chemistry, experimental protocols, and data interpretation, and includes visual representations of the workflows and chemical reactions.
Introduction to TAMRA Hydrazide Labeling
TAMRA (Tetramethylrhodamine) is a bright, photostable orange-red fluorescent dye widely used in biological research.[1] When functionalized with a hydrazide group (-NHNH₂), it becomes a highly specific tool for the covalent labeling of carbonyl compounds—specifically aldehydes and ketones.[2][3] The reaction between the nucleophilic hydrazide and the electrophilic carbonyl carbon results in the formation of a stable hydrazone bond.[4]
This labeling strategy is particularly valuable for studying glycoproteins. The carbohydrate moieties of glycoproteins can be selectively oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then serve as specific targets for TAMRA hydrazide.[3] This allows for the fluorescent tagging of glycoproteins, facilitating their detection and quantification in various analytical techniques such as gel electrophoresis, microscopy, and flow cytometry.
The Core Principle: Hydrazone Bond Formation
The fundamental principle of TAMRA hydrazide labeling lies in the condensation reaction between a hydrazide and a carbonyl group (aldehyde or ketone) to form a hydrazone. This reaction is a type of nucleophilic addition-elimination.
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a stable C=N double bond, resulting in the hydrazone linkage.
The reaction is typically carried out in a slightly acidic buffer (pH 4-6).[5] The acidic conditions are crucial as they catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide.
Figure 1: Chemical reaction of TAMRA hydrazide with an aldehyde to form a stable TAMRA hydrazone.
Quantitative Data on TAMRA Hydrazide Labeling
While the principles of hydrazone formation are well-established, specific quantitative data on the reaction kinetics and labeling efficiency of TAMRA hydrazide are not extensively available in a comparative format in the public domain. The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, reaction time, and the concentration of reactants.
For optimal results, it is recommended that researchers empirically determine the ideal conditions for their specific application. The following tables provide a template for the types of quantitative data that should be considered and, where possible, generated to ensure reproducible and efficient labeling.
Table 1: Factors Influencing TAMRA Hydrazide Labeling Efficiency
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 6.0 | Catalyzes the reaction by protonating the carbonyl oxygen. At higher pH, the hydrazide can become deprotonated and less reactive. At lower pH, the hydrazide can be protonated and non-nucleophilic.[5] |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate, but may also lead to degradation of the biomolecule or the dye. |
| Reaction Time | 1 - 4 hours | The reaction time should be optimized to achieve sufficient labeling without causing sample degradation. |
| Molar Ratio (TAMRA hydrazide:Carbonyl) | 10:1 to 50:1 | A molar excess of the hydrazide is typically used to drive the reaction to completion. |
| Buffer | Acetate (B1210297) or MES buffer | Buffers that do not contain primary amines (e.g., Tris) should be used to avoid side reactions with the carbonyl groups. |
Table 2: Spectroscopic Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.1 |
Note: The exact spectroscopic properties can vary depending on the solvent and local environment.
Experimental Protocols
Generation of Aldehydes on Glycoproteins via Periodate Oxidation
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of glycoproteins.
Materials:
-
Glycoprotein (B1211001) sample
-
Sodium meta-periodate (NaIO₄)
-
Sodium acetate buffer (100 mM, pH 5.5)
-
Desalting column
Procedure:
-
Dissolve the glycoprotein in 100 mM sodium acetate buffer, pH 5.5, to a final concentration of 1-5 mg/mL.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.
-
Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction mixture for 20-30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 100 mM sodium acetate buffer, pH 5.5.
Labeling of Oxidized Glycoproteins with TAMRA Hydrazide
This protocol details the labeling of the generated aldehyde groups with TAMRA hydrazide.
Materials:
-
Oxidized glycoprotein solution from section 4.1
-
TAMRA hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium acetate buffer (100 mM, pH 5.5)
-
Desalting column
Procedure:
-
Prepare a 10 mM stock solution of TAMRA hydrazide in anhydrous DMSO.
-
Add the TAMRA hydrazide stock solution to the oxidized glycoprotein solution to achieve a final molar ratio of approximately 50:1 (TAMRA hydrazide:glycoprotein).
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle agitation.
-
Remove unreacted TAMRA hydrazide by passing the solution through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
The labeled glycoprotein is now ready for downstream applications.
Workflow for Glycoprotein Analysis using TAMRA Hydrazide Labeling
The following diagram illustrates a typical workflow for the analysis of glycoproteins using TAMRA hydrazide labeling, from sample preparation to detection.
Figure 2: A typical experimental workflow for the analysis of glycoproteins using TAMRA hydrazide labeling.
Applications in Research and Drug Development
The specificity and sensitivity of TAMRA hydrazide labeling make it a valuable tool in various research and development areas:
-
Glycoproteomics: Identification and quantification of glycoproteins in complex biological samples.[3]
-
Cell Imaging: Visualization of glycans on the cell surface or within cellular compartments.
-
Drug Delivery: Conjugation of therapeutic molecules to glycoproteins for targeted delivery.
-
Biomarker Discovery: Identification of changes in glycosylation patterns associated with disease states.
Conclusion
TAMRA hydrazide labeling of aldehydes and ketones is a robust and versatile technique for the fluorescent tagging of biomolecules. Its high specificity for carbonyl groups, coupled with the excellent photophysical properties of the TAMRA fluorophore, provides a powerful tool for researchers in cell biology, biochemistry, and drug development. By understanding the core chemical principles and optimizing the experimental protocols, scientists can effectively utilize this method to gain valuable insights into the roles of glycoproteins and other carbonyl-containing molecules in biological systems.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glycoprotein Labeling with TAMRA Hydrazide (6-isomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The study of glycoproteins is therefore essential for understanding cellular processes and for the development of novel therapeutics. TAMRA (Tetramethylrhodamine) hydrazide (6-isomer) is a bright, orange-red fluorescent dye that serves as a valuable tool for the sensitive detection and analysis of glycoproteins.
This document provides detailed protocols for the labeling of glycoproteins using TAMRA hydrazide (6-isomer). The methodology is based on the selective oxidation of cis-diol groups present in the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups. These aldehydes then readily react with the hydrazide functional group of the TAMRA dye to form a stable hydrazone bond, resulting in a fluorescently labeled glycoprotein (B1211001).[1] This site-specific labeling strategy is particularly advantageous as it targets the glycan portion of the protein, often leaving the protein's functional domains, such as antigen-binding sites on antibodies, intact.
Principle of the Method
The labeling process involves a two-step chemical reaction:
-
Oxidation: Mild oxidation with sodium periodate (B1199274) (NaIO₄) selectively cleaves the vicinal diols of sialic acid residues on the glycan chains, creating aldehyde groups. The reaction conditions can be optimized to control the extent of oxidation.
-
Labeling: The aldehyde-containing glycoprotein is then incubated with TAMRA hydrazide. The hydrazide group nucleophilically attacks the aldehyde, forming a stable hydrazone linkage and covalently attaching the fluorescent dye to the glycoprotein.
Quantitative Data Presentation
For the selection of an appropriate fluorescent probe for glycoprotein analysis, it is crucial to consider its photophysical properties. The following table provides a comparison of TAMRA hydrazide with other commonly used fluorescent hydrazides.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| TAMRA Hydrazide (6-isomer) | 541 [2] | 567 [2] | ~84,000 [2] | ~0.1 [2] | Good |
| Alexa Fluor 488 Hydrazide | ~495 | ~519 | >65,000[3] | ~0.92[4] | Excellent[3] |
| BODIPY FL Hydrazide | 495[5] | 516[5] | ~92,000[6] | ~0.97[6] | Good |
Note: The signal-to-noise ratio (SNR) is a critical parameter in fluorescence imaging and is influenced by various factors including the brightness of the fluorophore (a product of its molar extinction coefficient and quantum yield), detector sensitivity, and background fluorescence.[7][8] While specific SNR values are application-dependent, dyes with higher quantum yields and molar extinction coefficients generally produce brighter signals, which can lead to a better SNR.[9] The choice of fluorophore should be guided by the specific instrumentation and experimental requirements.
Experimental Protocols
Experimental Workflow
The general workflow for glycoprotein labeling with TAMRA hydrazide involves oxidation of the glycoprotein, coupling with the fluorescent dye, and subsequent purification of the labeled product.
Protocol 1: In-Solution Labeling of Glycoproteins
This protocol is suitable for labeling purified glycoproteins in a solution.
Materials:
-
Purified Glycoprotein (e.g., antibody) at 1-5 mg/mL
-
TAMRA Hydrazide (6-isomer)
-
Sodium Periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol (B35011)
-
Purification Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein: a. Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. Prepare a fresh 20 mM solution of sodium periodate in the Reaction Buffer. Protect from light. c. Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. d. Incubate the reaction for 20-30 minutes at room temperature in the dark. e. Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 5 minutes at room temperature. f. Remove excess periodate and glycerol by desalting the oxidized glycoprotein using a size-exclusion chromatography column equilibrated with the Reaction Buffer.
-
Labeling with TAMRA Hydrazide: a. Prepare a 10 mM stock solution of TAMRA hydrazide in anhydrous DMSO. b. Add the TAMRA hydrazide stock solution to the desalted, oxidized glycoprotein solution. A 20- to 50-fold molar excess of the dye to the protein is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.
-
Purification of Labeled Glycoprotein: a. Purify the TAMRA-labeled glycoprotein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS, pH 7.4. b. Collect the fractions containing the labeled protein, which can be visually identified by its orange-red color. c. Monitor the elution profile by measuring absorbance at 280 nm (for protein) and 541 nm (for TAMRA). d. Pool the fractions containing the labeled glycoprotein and store at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Protocol 2: Labeling of Cell Surface Glycoproteins
This protocol is designed for labeling glycoproteins on the surface of living cells.
Materials:
-
Cells in suspension (1 x 10⁶ to 1 x 10⁷ cells/mL)
-
TAMRA Hydrazide (6-isomer)
-
Sodium Periodate (NaIO₄)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for quenching
Procedure:
-
Cell Preparation: a. Harvest cells and wash them twice with ice-cold PBS, pH 7.4, by centrifugation at 300 x g for 5 minutes. b. Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Oxidation of Cell Surface Glycans: a. Prepare a fresh 2 mM solution of sodium periodate in ice-cold PBS. b. Add the sodium periodate solution to the cell suspension to a final concentration of 1 mM. c. Incubate the cells on ice for 15-20 minutes in the dark. d. Quench the reaction by adding an equal volume of ice-cold PBS containing 2% FBS or 1% BSA. e. Wash the cells three times with ice-cold PBS to remove any residual periodate.
-
Labeling with TAMRA Hydrazide: a. Prepare a 1 mM solution of TAMRA hydrazide in PBS. b. Resuspend the oxidized cells in the TAMRA hydrazide solution. c. Incubate the cells for 30-60 minutes at room temperature in the dark with gentle agitation.
-
Washing and Analysis: a. Wash the labeled cells three times with ice-cold PBS to remove unbound dye. b. The cells are now ready for analysis by flow cytometry or fluorescence microscopy. For microscopy, resuspend the final cell pellet in an appropriate imaging buffer.
Application Example: Investigating the Role of Glycosylation in Notch Signaling
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. The function of the Notch receptor is intricately regulated by glycosylation, particularly by the addition of O-fucose and O-glucose glycans to its extracellular domain.[5][10][11][12][13][14] Aberrant glycosylation of the Notch receptor can lead to dysregulated signaling and is implicated in various diseases, including cancer.
TAMRA hydrazide labeling can be employed to study the overall glycosylation status of Notch receptors on the cell surface or in isolated protein preparations. By comparing the fluorescence intensity of labeled Notch receptors under different cellular conditions (e.g., in wild-type vs. glycosyltransferase-deficient cells), researchers can gain insights into how changes in glycosylation affect receptor expression and localization.
Notch Signaling Pathway with Glycosylation
The following diagram illustrates the canonical Notch signaling pathway, highlighting the role of glycosylation in receptor maturation and ligand interaction.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BDP FL hydrazide (A270094) | Antibodies.com [antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 10. benchchem.com [benchchem.com]
- 11. A Comprehensive Performance Analysis of Fluorescent Dyes | IL Photonics [ilphotonics.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
Application Notes and Protocols for Step-by-Step TAMRA Hydrazide Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in modern biological research and drug development. Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore widely used for such applications.[1] This document provides detailed application notes and protocols for the specific labeling of glycoproteins using TAMRA hydrazide. This method targets carbohydrate moieties on glycoproteins, offering a site-specific labeling approach that often preserves the protein's biological activity, as glycosylation sites are typically located away from the protein's active or binding domains.[2]
The procedure involves two key steps: the oxidation of cis-diol groups within the sugar residues of the glycoprotein (B1211001) to generate reactive aldehyde groups, followed by the covalent conjugation of TAMRA hydrazide to these aldehydes, forming a stable hydrazone bond. This method is particularly valuable for labeling antibodies and other glycoproteins where maintaining functionality is critical.
Data Presentation
Table 1: Key Reaction Parameters for TAMRA Hydrazide Glycoprotein Labeling
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Lower concentrations can decrease reaction efficiency. |
| Sodium Periodate (B1199274) (NaIO₄) Concentration | 1 - 20 mM | The optimal concentration depends on the glycoprotein and the desired degree of oxidation.[2][3] |
| Oxidation Reaction Time | 5 - 60 minutes | Shorter times may be sufficient and can help to minimize potential protein damage.[2] |
| Oxidation Reaction pH | 5.5 | Maintained using a buffer such as 0.1 M sodium acetate.[2] |
| TAMRA Hydrazide Concentration | 10 - 50 mM stock solution in DMSO | A molar excess of the hydrazide reagent over the glycoprotein is typically used.[2] |
| Labeling Reaction Time | 2 hours to overnight | The reaction is typically performed at room temperature.[2][3] |
| Labeling Reaction pH | 5.5 - 7.4 | The hydrazone bond formation is efficient at a slightly acidic to neutral pH. |
| Purification Method | Gel filtration (e.g., Sephadex G-25), dialysis | Essential for removing unreacted dye and other reagents.[2][4] |
Table 2: Characterization of TAMRA-Labeled Glycoproteins
| Parameter | Method | Typical Values/Observations |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | An optimal DOL is typically between 2 and 4 for antibodies to avoid fluorescence quenching.[5] |
| Protein Recovery | UV-Vis Spectrophotometry (A280) | Varies depending on the purification method, but yields of >70% are common. |
| Purity and Integrity | SDS-PAGE with in-gel fluorescence scanning | A fluorescent band corresponding to the molecular weight of the glycoprotein should be observed.[1] |
| Biological Activity | Functional Assays (e.g., ELISA, cell-based assays) | Should be comparable to the unlabeled glycoprotein to ensure the labeling process did not affect function. |
Experimental Protocols
Protocol 1: Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein using sodium periodate.
Materials:
-
Purified Glycoprotein (2-10 mg/mL in a suitable buffer)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium Periodate (NaIO₄)
-
Glycerol (B35011) or Ethylene (B1197577) Glycol
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Buffer Exchange: If the glycoprotein is in a buffer containing primary amines (e.g., Tris) or other interfering substances, exchange it into 0.1 M Sodium Acetate Buffer (pH 5.5) using a desalting column or dialysis.
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium periodate in 0.1 M Sodium Acetate Buffer (pH 5.5). Protect this solution from light.
-
Oxidation Reaction: Add the sodium periodate solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For example, add 1 part of 20 mM periodate solution to 1 part of 10 mg/mL protein solution.[2]
-
Incubation: Incubate the reaction mixture for 5-30 minutes at room temperature in the dark. The optimal time may need to be determined empirically for each specific glycoprotein.
-
Quench Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 5 minutes at room temperature.
-
Purification: Immediately purify the oxidized glycoprotein from the excess periodate and quenching agent using a desalting column or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).
Protocol 2: Labeling of Oxidized Glycoprotein with TAMRA Hydrazide
This protocol details the conjugation of TAMRA hydrazide to the aldehyde groups of the oxidized glycoprotein.
Materials:
-
Oxidized Glycoprotein (from Protocol 1)
-
TAMRA Hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare TAMRA Hydrazide Stock Solution: Dissolve TAMRA hydrazide in anhydrous DMSO to a concentration of 50 mM.[2]
-
Labeling Reaction: Add the TAMRA hydrazide stock solution to the purified, oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point. For example, add 200 µL of 50 mM TAMRA hydrazide solution to 2 mL of the oxidized protein solution.[2]
-
Incubation: Incubate the reaction for 2 hours to overnight at room temperature, protected from light.[2][3] The mixture can be gently rotated during this time.
-
Purification: Remove the unreacted TAMRA hydrazide by purifying the labeled glycoprotein using a desalting column or dialysis against PBS (pH 7.4).[2]
Protocol 3: Characterization of TAMRA-Labeled Glycoprotein
This protocol describes how to determine the degree of labeling (DOL) and assess the purity of the final conjugate.
Materials:
-
Purified TAMRA-Labeled Glycoprotein
-
UV-Vis Spectrophotometer and quartz cuvettes
-
SDS-PAGE gels and electrophoresis system
-
In-gel fluorescence scanner
Procedure:
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the labeled glycoprotein at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).[6]
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law and the respective molar extinction coefficients. The molar extinction coefficient (ε) for TAMRA is approximately 90,000 M⁻¹cm⁻¹.[3] A correction factor for the dye's absorbance at 280 nm should be applied.[6]
-
The DOL is the molar ratio of the dye to the protein.[6]
-
DOL Calculation Formula: DOL = (A_max * ε_protein) / ((A₂₈₀ - (A_max * CF)) * ε_dye) Where:
-
A_max = Absorbance at ~555 nm
-
A₂₈₀ = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of TAMRA at ~555 nm (~90,000 M⁻¹cm⁻¹)
-
CF = Correction factor (A₂₈₀ of free dye / A_max of free dye)
-
-
-
Assess Purity and Integrity:
-
Run the labeled glycoprotein on an SDS-PAGE gel alongside an unlabeled control.
-
Visualize the protein bands by Coomassie staining.
-
Scan the gel using a fluorescence scanner with appropriate excitation and emission settings for TAMRA. A fluorescent band should be observed at the same molecular weight as the protein band, confirming successful conjugation.[1]
-
Mandatory Visualization
Caption: Experimental workflow for TAMRA hydrazide protein labeling.
Caption: Chemical reaction of periodate oxidation and hydrazide ligation.
Applications of TAMRA-Labeled Proteins
Fluorescently labeled proteins, such as those conjugated with TAMRA hydrazide, are invaluable tools in a wide range of research and development applications:
-
Fluorescence Microscopy and Live-Cell Imaging: TAMRA-labeled proteins can be used to visualize their localization, trafficking, and dynamics within living cells.[1]
-
Flow Cytometry: Labeled antibodies are extensively used in flow cytometry to identify and quantify specific cell populations based on the expression of cell surface markers.
-
Immunofluorescence: This technique utilizes fluorescently labeled antibodies to detect specific antigens in fixed cells and tissues, providing spatial information about protein expression.[]
-
Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor fluorophore in FRET-based assays to study protein-protein interactions and conformational changes.[3]
-
Drug Development and Targeted Therapy: Fluorescently labeled antibodies can be used to screen for antibody-drug candidates and to visualize their binding, internalization, and trafficking in target cells.[1][8] This is crucial for the development of targeted cancer therapies.
-
Diagnostic Assays: The high sensitivity of fluorescence detection makes TAMRA-labeled proteins suitable for use in various diagnostic assays to detect and quantify disease biomarkers.[]
References
- 1. Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurogentec.com [eurogentec.com]
- 3. lifetein.com [lifetein.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. Improved Labeling Tools for Antibody–Drug Conjugate Screening & Characterization | Thermo Fisher Scientific - US [thermofisher.com]
TAMRA Hydrazide (6-Isomer) for Cellular Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) hydrazide (6-isomer) is a fluorescent probe widely used for the detection and visualization of carbonyl groups (aldehydes and ketones) in biological systems. Its bright orange-red fluorescence, high photostability, and specific reactivity make it an invaluable tool for labeling glycoproteins in cells for fluorescence microscopy analysis. The fundamental principle involves the oxidation of cis-diol groups within the sugar moieties of glycoproteins to create aldehyde groups, which then covalently react with the hydrazide group of TAMRA, forming a stable hydrazone bond. This method allows for the specific and sensitive labeling of glycoconjugates on the cell surface and within intracellular compartments, enabling the study of their expression, localization, and dynamics.
Principle of Labeling
The labeling of glycoproteins with TAMRA hydrazide is a two-step process:
-
Oxidation: Mild oxidation with sodium periodate (B1199274) (NaIO₄) selectively cleaves the vicinal diols present in the sugar residues of glycoproteins, particularly sialic acids, to generate reactive aldehyde groups.
-
Coupling: The hydrazide moiety of TAMRA hydrazide nucleophilically attacks the newly formed aldehyde groups, resulting in the formation of a stable hydrazone bond and the covalent attachment of the TAMRA fluorophore to the glycoprotein.
This site-selective labeling strategy is particularly advantageous for studying glycoproteins, as the modification occurs on the carbohydrate portion, which is often distal to the protein's functional domains, thereby preserving its biological activity.
Applications in Cellular Imaging
TAMRA hydrazide is a versatile tool for a range of applications in cellular imaging:
-
Cell Surface Glycoprotein Visualization: Enables the labeling and imaging of the cellular glycocalyx, allowing for the study of changes in glycosylation patterns associated with cell differentiation, disease states, and drug treatment.
-
Intracellular Glycoprotein Trafficking: After fixation and permeabilization, TAMRA hydrazide can be used to label glycoproteins within the endoplasmic reticulum, Golgi apparatus, and other organelles, providing insights into the glycosylation pathway and protein transport.
-
Monitoring Endocytosis: Labeled glycoproteins can be used as probes to study receptor-mediated endocytosis and other cellular uptake mechanisms.
Data Presentation
| Property | Value | Reference |
| Fluorophore | 6-TAMRA (Tetramethylrhodamine) | |
| Reactive Group | Hydrazide | |
| Excitation Maximum (Ex) | ~541-544 nm | [1][2] |
| Emission Maximum (Em) | ~567-576 nm | [1][2] |
| Molar Extinction Coefficient | ≥ 84,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Soluble in DMF, DMSO, and alcohols | [1] |
| Storage Conditions | Store at -20°C, protected from light and moisture |
| Reagent/Parameter | Recommended Concentration/Condition | Application |
| Sodium Periodate (NaIO₄) | 1 mM in PBS or specific buffer (e.g., Sodium Acetate) | Cell Surface & Intracellular Labeling |
| TAMRA Hydrazide Stock Solution | 10-50 mM in anhydrous DMSO | General Use |
| TAMRA Hydrazide Working Concentration | 10-100 µM in buffer | Cell Surface & Intracellular Labeling |
| Incubation Time (Oxidation) | 15-30 minutes at 4°C or room temperature (in the dark) | Cell Surface & Intracellular Labeling |
| Incubation Time (Labeling) | 1-2 hours at room temperature (in the dark) | Cell Surface & Intracellular Labeling |
Diagrams
Experimental Protocols
Protocol 1: Cell Surface Glycoprotein Labeling of Live Cells
This protocol is designed for labeling glycoproteins on the surface of living cells in suspension or adherent cultures.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
-
Sodium Periodate (NaIO₄)
-
TAMRA hydrazide (6-isomer)
-
Anhydrous DMSO
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filters for TAMRA (Ex/Em: ~544/576 nm)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
For suspension cells, harvest cells and wash once with ice-cold PBS. Resuspend in ice-cold PBS at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Reagent Preparation:
-
Prepare a 2 mM stock solution of NaIO₄ in ice-cold PBS immediately before use. Protect from light.
-
Prepare a 10 mM stock solution of TAMRA hydrazide in anhydrous DMSO. Store at -20°C.
-
-
Oxidation:
-
For adherent cells, aspirate the culture medium and wash twice with ice-cold PBS.
-
Add an equal volume of 2 mM NaIO₄ solution to the cells (final concentration 1 mM).
-
Incubate for 15-30 minutes at 4°C in the dark.
-
-
Quenching and Washing:
-
Aspirate the NaIO₄ solution and wash the cells three times with ice-cold PBS to remove any residual periodate.
-
-
Labeling:
-
Dilute the TAMRA hydrazide stock solution to a final working concentration of 10-100 µM in PBS.
-
Add the TAMRA hydrazide solution to the cells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBS to remove unbound TAMRA hydrazide.
-
-
Imaging:
-
For live-cell imaging, add fresh, pre-warmed culture medium and image immediately.
-
For fixed-cell imaging, proceed with a standard fixation protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes) before mounting and imaging.
-
Protocol 2: Intracellular Glycoprotein Labeling of Fixed and Permeabilized Cells
This protocol is for labeling both cell surface and intracellular glycoproteins in fixed cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Sodium Periodate (NaIO₄)
-
TAMRA hydrazide (6-isomer)
-
Anhydrous DMSO
-
Mounting medium
-
Fluorescence microscope with appropriate filters for TAMRA (Ex/Em: ~544/576 nm)
Procedure:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Reagent Preparation:
-
Prepare a 2 mM stock solution of NaIO₄ in PBS immediately before use. Protect from light.
-
Prepare a 10 mM stock solution of TAMRA hydrazide in anhydrous DMSO. Store at -20°C.
-
-
Oxidation:
-
Add an equal volume of 2 mM NaIO₄ solution to the cells on coverslips (final concentration 1 mM).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the coverslips three times with PBS.
-
-
Labeling:
-
Dilute the TAMRA hydrazide stock solution to a final working concentration of 10-100 µM in PBS.
-
Add the TAMRA hydrazide solution to the coverslips.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash the coverslips three times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Conclusion
TAMRA hydrazide (6-isomer) is a robust and specific fluorescent probe for labeling glycoproteins in cells. The protocols provided herein offer a starting point for researchers to visualize and study the cellular glycome. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental goals. By leveraging this powerful tool, scientists and drug development professionals can gain deeper insights into the roles of glycoproteins in health and disease.
References
Application Notes and Protocols: TAMRA Hydrazide (6-isomer) in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of TAMRA (Tetramethylrhodamine) hydrazide (6-isomer), a carbonyl-reactive fluorescent dye, in flow cytometry. The protocols outlined below are intended to serve as a comprehensive guide for the labeling and detection of glycoproteins and carbonylated proteins, key biomarkers in various physiological and pathological processes.
Introduction
TAMRA hydrazide is a valuable tool in biological research due to its ability to covalently bind to aldehyde and ketone groups.[1][2] This reactivity allows for the specific labeling of molecules containing these functional groups. In the context of flow cytometry, two primary applications of TAMRA hydrazide are the analysis of cell surface glycoproteins and the quantification of protein carbonylation, a marker of oxidative stress.
Properties of TAMRA (6-isomer):
-
Excitation Maximum: ~550 nm[3]
-
Emission Maximum: ~575 nm[3]
-
Laser Line: 561 nm[3]
-
Common Filter: 585/42[3]
Application 1: Analysis of Cell Surface Glycoproteins
The carbohydrate moieties of glycoproteins can be selectively oxidized to generate aldehyde groups, which then serve as targets for TAMRA hydrazide labeling. This method allows for the quantification of changes in cell surface glycosylation, which is implicated in cell signaling, adhesion, and disease progression.[4][5]
Principle
The protocol involves a two-step process. First, mild oxidation with sodium periodate (B1199274) (NaIO₄) selectively cleaves the vicinal diols of sialic acid residues on cell surface glycoproteins, creating reactive aldehyde groups.[6][7] Subsequently, TAMRA hydrazide is added and forms a stable hydrazone bond with the newly formed aldehydes, fluorescently labeling the glycoproteins. The intensity of the TAMRA fluorescence, measured by flow cytometry, is proportional to the abundance of accessible, sialylated glycoproteins on the cell surface.
Quantitative Data Summary
The efficiency of glycoprotein (B1211001) labeling is dependent on several factors. The following table summarizes key parameters and their typical ranges, compiled from various sources. Optimization is recommended for each specific cell type and experimental condition.
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10⁶ cells/mL | A standard concentration for flow cytometry analysis. |
| Sodium Periodate (NaIO₄) Concentration | 1-2 mM | Higher concentrations can lead to increased cell death.[8] |
| Oxidation Time | 10-30 minutes | Incubation should be performed at 4°C in the dark.[4][8] |
| Oxidation Buffer | PBS, pH 6.5-7.4 | The pH can influence the efficiency and selectivity of the oxidation.[4][8] |
| TAMRA Hydrazide Concentration | 10-100 µM | The optimal concentration should be determined by titration to maximize signal while minimizing background. |
| Labeling Time | 60-120 minutes | Incubation is typically performed at 4°C or room temperature.[8][9] |
| Labeling Buffer | PBS or Sodium Acetate Buffer, pH 5.5-7.0 | The pH can affect the rate of hydrazone bond formation. |
Experimental Protocol: Labeling of Cell Surface Glycoproteins
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Sodium periodate (NaIO₄)
-
TAMRA hydrazide (6-isomer)
-
DMSO (for dissolving TAMRA hydrazide)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Periodate Oxidation:
-
Prepare a fresh solution of 2 mM sodium periodate in cold PBS.
-
Add an equal volume of the 2 mM sodium periodate solution to the cell suspension (final concentration 1 mM).
-
Incubate for 15 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS to remove excess sodium periodate.
-
-
TAMRA Hydrazide Labeling:
-
Prepare a stock solution of TAMRA hydrazide in DMSO (e.g., 10 mM).
-
Dilute the TAMRA hydrazide stock solution in PBS to the desired final working concentration (e.g., 50 µM).
-
Resuspend the oxidized cells in the TAMRA hydrazide solution.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound TAMRA hydrazide.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for TAMRA (e.g., 561 nm excitation, 585/42 emission filter).
-
Include an unstained (oxidized but not labeled) control to set the background fluorescence.
-
Experimental Workflow
Application 2: Detection of Protein Carbonylation (Oxidative Stress)
Protein carbonylation is an irreversible post-translational modification that occurs as a result of oxidative stress.[10] The introduction of carbonyl groups (aldehydes and ketones) into proteins serves as a reliable biomarker for oxidative damage.[11] TAMRA hydrazide can be used to detect and quantify the level of protein carbonylation in cells by flow cytometry.[12]
Principle
Cells are first permeabilized to allow the entry of TAMRA hydrazide. The hydrazide group of the dye then reacts specifically with the carbonyl groups on the oxidized proteins, forming a stable hydrazone bond. The resulting fluorescence intensity is directly proportional to the amount of carbonylated proteins within the cells, providing a quantitative measure of oxidative stress.
Quantitative Data Summary
The following table provides a summary of key parameters for the detection of protein carbonylation using fluorescent hydrazides.
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10⁶ cells/mL | A standard concentration for flow cytometry analysis. |
| Fixation | 1-4% Paraformaldehyde | Optional, but recommended to stabilize the cells. |
| Permeabilization | 0.1-0.5% Triton X-100 or Digitonin | Necessary to allow intracellular access of the dye. |
| TAMRA Hydrazide Concentration | 10-50 µM | Titration is recommended to determine the optimal concentration. |
| Labeling Time | 30-60 minutes | Incubation is typically performed at room temperature. |
| Positive Control | H₂O₂, Paraquat, etc. | Treatment with a known oxidative stress inducer is recommended to validate the assay. |
Experimental Protocol: Detection of Protein Carbonylation
Materials:
-
Cells of interest
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
TAMRA hydrazide (6-isomer)
-
DMSO
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment (Optional):
-
Culture cells and treat with experimental compounds or a positive control for oxidative stress (e.g., 100 µM H₂O₂ for 1 hour).
-
Harvest cells and wash twice with cold PBS.
-
-
Fixation and Permeabilization:
-
Resuspend cells in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash cells once with PBS.
-
Resuspend cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Wash cells once with PBS.
-
-
TAMRA Hydrazide Labeling:
-
Prepare a stock solution of TAMRA hydrazide in DMSO (e.g., 10 mM).
-
Dilute the TAMRA hydrazide stock solution in PBS to the desired final working concentration (e.g., 25 µM).
-
Resuspend the permeabilized cells in the TAMRA hydrazide solution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound TAMRA hydrazide.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for TAMRA.
-
Include an unstained (permeabilized but not labeled) control and a vehicle-treated control.
-
Signaling Pathway and Experimental Workflow
Conclusion
TAMRA hydrazide (6-isomer) is a versatile and robust fluorescent probe for flow cytometric analysis. The protocols provided herein for the detection of cell surface glycoproteins and protein carbonylation offer researchers powerful tools to investigate cellular physiology and pathology. As with any assay, optimization of the protocols for specific experimental systems is crucial for obtaining reliable and reproducible data.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Protein carbonylation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAMRA Hydrazide (6-isomer) as a FRET Acceptor for FAM Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers.
This document provides detailed application notes and protocols for utilizing the 6-isomer of TAMRA (Tetramethylrhodamine) hydrazide as a FRET acceptor in conjunction with FAM (Carboxyfluorescein) dye as the donor. The FAM-TAMRA pair is widely used due to its excellent spectral overlap and a Förster distance that is well-suited for studying biological macromolecules. TAMRA hydrazide specifically allows for the targeted labeling of molecules containing aldehyde or ketone groups, which can be naturally present or introduced through methods like periodate (B1199274) oxidation of glycoproteins.
Quantitative Data
The following table summarizes the key spectral properties and FRET parameters for the FAM-TAMRA dye pair.
| Parameter | Value | Reference |
| FAM (Donor) | ||
| Excitation Maximum (λex) | ~492 nm | [1] |
| Emission Maximum (λem) | ~521 nm | [1] |
| TAMRA (Acceptor) | ||
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~580 nm | [1][2] |
| FAM-TAMRA FRET Pair | ||
| Förster Distance (R₀) | 45 - 55 Å | [1] |
| Spectral Overlap | Good | [1] |
Signaling Pathway: Protease Cleavage Detection
A common application for FAM-TAMRA FRET probes is the detection of protease activity. In this scheme, a peptide substrate for a specific protease is dually labeled with FAM and TAMRA. In the intact state, the dyes are in close proximity, leading to efficient FRET and quenching of the FAM donor fluorescence. Upon cleavage of the peptide by the protease, the donor and acceptor are separated, resulting in an increase in FAM fluorescence.
Caption: Protease activity detection using a FAM-TAMRA FRET peptide substrate.
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with TAMRA Hydrazide (6-isomer)
This protocol describes the labeling of glycoproteins, which contain carbohydrate moieties that can be oxidized to generate aldehyde groups for reaction with TAMRA hydrazide.
Materials:
-
Glycoprotein (B1211001) of interest
-
100 mM Sodium Acetate (B1210297) buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
TAMRA hydrazide (6-isomer)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Glycoprotein: Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 2-5 mg/mL.
-
Oxidation of Carbohydrates:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the same acetate buffer.
-
Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction for 20-30 minutes at room temperature in the dark. This reaction generates aldehyde groups on the carbohydrate chains.
-
-
Removal of Excess Periodate: Immediately after incubation, remove the excess periodate using a desalting column equilibrated with 100 mM sodium acetate buffer, pH 5.5.
-
Preparation of TAMRA Hydrazide Solution: Dissolve TAMRA hydrazide (6-isomer) in anhydrous DMSO to a concentration of 10-50 mM. This solution should be prepared fresh.
-
Labeling Reaction:
-
Add the TAMRA hydrazide solution to the oxidized glycoprotein solution. A 20-50 fold molar excess of the dye is recommended.
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.
-
-
Purification of Labeled Glycoprotein: Remove the unreacted TAMRA hydrazide by extensive dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and TAMRA (at ~555 nm).
Protocol 2: Dual Labeling of a Protein for FRET Analysis
This protocol outlines a general strategy for dually labeling a protein with an amine-reactive FAM dye (e.g., FAM-NHS ester) and a carbonyl-reactive TAMRA hydrazide. This is applicable for proteins that have both a reactive amine (e.g., lysine (B10760008) residue or N-terminus) and a site for introducing a carbonyl group.
Materials:
-
Protein of interest
-
FAM-NHS ester
-
TAMRA hydrazide (6-isomer)
-
Labeling buffers (e.g., 100 mM sodium bicarbonate, pH 8.3 for NHS ester reaction; 100 mM sodium acetate, pH 5.5 for hydrazide reaction)
-
Reagents for introducing a carbonyl group (if not naturally present), e.g., sodium meta-periodate for glycoproteins.
-
Purification columns (e.g., desalting or size-exclusion chromatography)
Workflow:
References
Application Notes and Protocols for Periodate Oxidation of Sugars for TAMRA Hydrazide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective chemical modification of glycoproteins is a cornerstone of glycobiology research and biopharmaceutical development. Periodate (B1199274) oxidation followed by hydrazide ligation offers a robust and specific method for labeling, immobilizing, or conjugating glycoproteins via their carbohydrate moieties. This technique leverages the mild oxidation of cis-diols present in sugar residues, particularly sialic acids, by sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1] These aldehydes can then be specifically targeted by hydrazide-functionalized molecules, such as TAMRA (Tetramethylrhodamine) hydrazide, forming a stable hydrazone bond.[2][3] This method is particularly advantageous as it often targets the glycan portions of a glycoprotein (B1211001), which are typically located away from the protein's active or binding sites, thus preserving its biological function.[4]
These application notes provide detailed protocols for the periodate oxidation of glycoproteins and subsequent TAMRA hydrazide ligation, along with key quantitative data and visual workflows to guide researchers in applying this powerful bioconjugation technique.
Principle of the Method
The labeling of carbohydrates via hydrazide chemistry is a robust and specific method that targets the unique structural features of sugars. The overall workflow can be summarized in the following key steps:
-
Oxidation: The vicinal diols (cis-diols) present in the sugar rings of carbohydrates are oxidized using a mild oxidizing agent, most commonly sodium periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol and generates two reactive aldehyde groups.[5]
-
Hydrazone Formation: The generated aldehyde groups readily react with the hydrazide moiety (-CONHNH₂) of the TAMRA hydrazide labeling reagent to form a stable hydrazone bond.[3] This reaction is highly specific for aldehydes, minimizing non-specific labeling of other functional groups in the sample.
Data Presentation: Reaction Parameters
The efficiency of periodate oxidation and TAMRA hydrazide ligation is influenced by several factors, including reagent concentrations, pH, temperature, and reaction time. The following tables summarize typical reaction conditions.
Table 1: Periodate Oxidation Conditions
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Reference |
| Sodium Periodate (NaIO₄) Concentration | 1-2 mM | 10-20 mM | [1] |
| pH | 5.5 - 7.0 | 4.5 - 5.5 | [4][6] |
| Temperature | 0-4 °C or Room Temperature | Room Temperature | [1] |
| Incubation Time | 15-30 minutes | 30-60 minutes | [1] |
| Buffer | Sodium Acetate or Phosphate Buffer | Sodium Acetate Buffer | [4][7] |
Table 2: TAMRA Hydrazide Ligation Conditions
| Parameter | Condition | Reference |
| TAMRA Hydrazide Concentration | 1-10 mM (molar excess to glycoprotein) | [4] |
| pH | 5.5 - 7.5 (optimal for hydrazone formation and TAMRA fluorescence) | [2] |
| Temperature | Room Temperature | [4][7] |
| Incubation Time | 2 hours to overnight | [4][7] |
| Buffer | Sodium Acetate or Phosphate Buffer | [4] |
Experimental Workflow and Chemical Mechanism
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the periodate oxidation and TAMRA hydrazide ligation of glycoproteins.
Protocol 1: General Periodate Oxidation of Glycoproteins
This protocol is suitable for the oxidation of various sugar residues on a purified glycoprotein sample.
Materials:
-
Purified glycoprotein
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol or Ethylene Glycol
-
Desalting column or dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Sample Preparation: Dissolve the glycoprotein sample in Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer. Note: Protect the periodate solution from light.
-
Oxidation Reaction: Protect the reaction from light (e.g., by wrapping the tube in aluminum foil). Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.[1] For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Immediately purify the oxidized glycoprotein from excess periodate and quenching reagent using a desalting column or dialysis against the Ligation Buffer (see Protocol 3).
Protocol 2: Sialic Acid-Specific Periodate Oxidation
This protocol is designed for the selective oxidation of sialic acid residues, which are often terminally located on glycan chains.
Materials:
-
Purified glycoprotein
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 100 mM Sodium Acetate or Phosphate Buffer, pH 6.5-7.0
-
Quenching Solution: 1 M Glycerol or Ethylene Glycol
-
Desalting column or dialysis membrane
Procedure:
-
Sample Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Periodate Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction: Protect the reaction from light. Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM.[1] For example, add 50 µL of 20 mM NaIO₄ to 1 mL of glycoprotein solution.
-
Incubate for 30 minutes at room temperature or on ice.[1]
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Protocol 3: TAMRA Hydrazide Ligation to Oxidized Glycoproteins
This protocol describes the labeling of the generated aldehyde groups with TAMRA hydrazide.
Materials:
-
Purified, oxidized glycoprotein
-
TAMRA hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ligation Buffer: 100 mM Sodium Acetate or Phosphate Buffer, pH 6.5-7.5
-
Desalting column or dialysis membrane
Procedure:
-
TAMRA Hydrazide Stock Solution: Immediately before use, dissolve TAMRA hydrazide in anhydrous DMSO or DMF to a final concentration of 10-50 mM.
-
Ligation Reaction: Add the TAMRA hydrazide stock solution to the purified, oxidized glycoprotein solution. The final concentration of the TAMRA hydrazide reagent will depend on the specific application and may require optimization. A molar excess of the hydrazide reagent over the glycoprotein is typically used.
-
Incubate the reaction for 2 hours to overnight at room temperature.[4] The optimal incubation time should be determined empirically.
-
Purification: Remove unreacted TAMRA hydrazide by gel filtration using a desalting column or by extensive dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the labeled glycoprotein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.
Note on TAMRA Fluorescence: The fluorescence of TAMRA is pH-sensitive and tends to decrease in alkaline environments (pH > 8.0).[2] It is recommended to maintain a neutral to slightly acidic pH during experiments involving fluorescence measurements.
Characterization
The labeled glycoprotein can be characterized by methods such as SDS-PAGE with fluorescence imaging, mass spectrometry to determine the degree of labeling, and functional assays to confirm the retention of biological activity.
Conclusion
The periodate oxidation-hydrazide ligation chemistry is a versatile and efficient method for the site-specific modification of glycoproteins. By carefully controlling the reaction conditions, researchers can achieve selective labeling of carbohydrate moieties with TAMRA hydrazide while preserving the integrity and function of the protein. This technique is a valuable tool for a wide range of applications in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. BioActs Official Website [bioacts.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Application Note: Calculating the Degree of Labeling with TAMRA Hydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical parameter in bioconjugation. It defines the average number of dye molecules covalently attached to a single protein molecule, typically an antibody.[1][2] Accurately determining the DOL is essential for ensuring the quality, consistency, and optimal performance of fluorescently labeled conjugates.[3] An insufficient DOL can lead to weak signal, while an excessively high DOL may cause fluorescence quenching and potentially compromise the protein's function.[2][3] For most antibodies, an optimal DOL typically falls between 2 and 10.[3][4]
TAMRA (carboxytetramethylrhodamine) hydrazide is a fluorescent dye designed to react with carbonyl compounds, specifically aldehydes and ketones, to form a stable hydrazone bond.[5][6] This makes it particularly useful for labeling glycoproteins, such as antibodies. The carbohydrate moieties of glycoproteins can be gently oxidized using sodium meta-periodate to generate reactive aldehyde groups, which are often located on the Fc region, away from the antigen-binding sites.[7] This site-specific oxidation and subsequent labeling with TAMRA hydrazide provide a robust method for creating functional antibody conjugates.
This application note provides a detailed protocol for labeling a glycoprotein (B1211001) with TAMRA hydrazide, followed by the spectrophotometric calculation of the Degree of Labeling.
Principle of the Reaction
The labeling process involves two key chemical steps:
-
Oxidation: Vicinal diols present in the sugar residues of the glycoprotein are oxidized by sodium meta-periodate, cleaving the carbon-carbon bond and creating two reactive aldehyde groups.
-
Conjugation: The hydrazide group of the TAMRA molecule nucleophilically attacks the aldehyde groups on the oxidized glycoprotein, forming a stable hydrazone linkage.
Caption: Chemical pathway for labeling glycoproteins with TAMRA hydrazide.
Experimental Protocols
This protocol is optimized for labeling Immunoglobulin G (IgG) but can be adapted for other glycoproteins.
Part 1: Generation of Aldehyde Groups on IgG
-
Prepare the Antibody:
-
Dissolve the IgG antibody in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 5 mg/mL.[7]
-
Note: Ensure the initial antibody buffer does not contain primary amines (e.g., Tris) or stabilizing proteins like BSA.
-
-
Prepare the Oxidation Reagent:
-
Freshly prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5). This solution must be used immediately.[7]
-
-
Oxidation Reaction:
-
Add an equal volume of the 20 mM periodate solution to the 5 mg/mL antibody solution (e.g., 1 mL of periodate solution to 1 mL of antibody solution).[7]
-
Mix gently and incubate the reaction for 5-10 minutes at room temperature, protected from light.
-
-
Purification of Oxidized Antibody:
-
Immediately following incubation, remove the excess sodium periodate. This is critical to prevent reaction with the dye.
-
Purify the oxidized antibody using a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Acetate Buffer (pH 5.5).[7] Alternatively, perform buffer exchange via dialysis against the same buffer.
-
Part 2: Labeling of Oxidized IgG with TAMRA Hydrazide
-
Prepare TAMRA Hydrazide Stock Solution:
-
Dissolve TAMRA hydrazide in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 50 mM.[7]
-
-
Labeling Reaction:
-
To the purified, oxidized antibody solution, add the TAMRA hydrazide stock solution to achieve a final molar ratio of approximately 50:1 to 100:1 (dye:antibody).
-
Example Calculation: For 2 mL of a 2.5 mg/mL oxidized IgG solution (~33.3 nmol), add 67-133 µL of 50 mM TAMRA hydrazide.
-
Incubate the reaction for 2 hours at room temperature, protected from light.[7]
-
-
Purification of the Labeled Conjugate:
-
Remove the unreacted TAMRA hydrazide by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., 1x PBS, pH 7.4).
-
Collect the colored fractions containing the labeled antibody. The conjugate is now ready for characterization.
-
Part 3: Spectrophotometric Measurement and DOL Calculation
The Degree of Labeling is determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (Amax for TAMRA is ~541-553 nm).[1][6][8]
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the Amax of TAMRA (~541 nm).[2][6]
-
If the absorbance reading at either wavelength is greater than 2.0, dilute the sample with the storage buffer and re-measure. Remember to account for this dilution factor in the calculations.[9]
-
-
Calculate the Degree of Labeling (DOL): The DOL is calculated using the Beer-Lambert law and a correction factor (CF) to account for the dye's absorbance at 280 nm.[10]
The formula is: DOL = (Amax × εprotein) / [(A280 - (Amax × CF280)) × εdye] [1]
Where:
-
Amax = Absorbance of the conjugate at the λmax of TAMRA.
-
A280 = Absorbance of the conjugate at 280 nm.
-
εprotein = Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
εdye = Molar extinction coefficient of the dye at Amax (in M-1cm-1).
-
CF280 = Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).[9][10]
-
Caption: Experimental workflow for TAMRA hydrazide labeling and DOL calculation.
Data Presentation
For accurate calculations, use the following values. Note that the molar extinction coefficient for TAMRA can vary slightly between suppliers.
| Parameter | Symbol | Value | Reference |
| Protein (IgG) Parameters | |||
| Molar Extinction Coefficient | εprotein | 210,000 M-1cm-1 | [3] |
| Molecular Weight | MWprotein | ~150,000 g/mol | [11] |
| TAMRA Hydrazide Parameters | |||
| Molar Extinction Coefficient | εdye | 84,000 M-1cm-1 | [6][8] |
| Maximum Absorbance Wavelength | Amax | ~541 nm | [6][8] |
| Correction Factor at 280 nm | CF280 | 0.19 | [8] |
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. eurogentec.com [eurogentec.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with TAMRA Hydrazide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low labeling efficiency when using TAMRA (Tetramethylrhodamine) hydrazide.
Troubleshooting Guide
Low labeling efficiency with TAMRA hydrazide can stem from various factors in the experimental workflow. This section addresses common problems and offers systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient generation of aldehydes. | Ensure complete oxidation of the glycoprotein's sugar moieties. Use a fresh solution of sodium meta-periodate at a concentration of 20 mM in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) for the oxidation step.[1][2] |
| Suboptimal reaction pH. | The reaction of hydrazide with aldehydes is most efficient at a slightly acidic pH. Maintain a pH of 5.5 in the sodium acetate buffer during the labeling reaction.[1][2] | |
| Degraded TAMRA hydrazide. | Store TAMRA hydrazide desiccated at -20°C and protected from light to prevent degradation.[3][4] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[4] | |
| Insufficient incubation time or temperature. | Incubate the reaction for at least 2 hours at room temperature. For some applications, overnight incubation may increase labeling efficiency.[2] | |
| Low dye-to-biomolecule ratio. | Increase the molar excess of TAMRA hydrazide to the biomolecule. A starting point of a 20-50 fold molar excess is recommended, with empirical optimization for your specific molecule.[2] | |
| Fluorescence quenching. | Excessive labeling can lead to self-quenching of the fluorophore. If you suspect over-labeling, reduce the molar ratio of TAMRA hydrazide to your biomolecule.[5][6] | |
| Precipitation of Biomolecule During Labeling | Hydrophobicity of TAMRA dye. | TAMRA is a hydrophobic molecule, and its conjugation can reduce the solubility of the target biomolecule.[5] Consider adding organic solvents like DMSO or detergents to improve solubility. |
| High concentration of biomolecule. | High protein concentrations can sometimes lead to aggregation during labeling. Try reducing the concentration of your biomolecule in the reaction mixture. | |
| Labeled Antibody Has Lost Antigen-Binding Ability | Modification of critical residues. | While hydrazide chemistry targets sugar moieties, which are often located away from the antigen-binding site in antibodies, non-specific reactions could potentially occur. Ensure the oxidation step is specific to the carbohydrate regions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the TAMRA hydrazide labeling reaction?
A1: The optimal pH for the reaction between a hydrazide and an aldehyde is slightly acidic. A pH of 5.5 is recommended for the labeling reaction buffer (0.1 M sodium acetate).[1][2]
Q2: How should I prepare and store my TAMRA hydrazide?
A2: TAMRA hydrazide should be stored at -20°C in a desiccated, dark environment.[3][4] For labeling, create a fresh stock solution (e.g., 50 mM) in anhydrous DMSO.[1][4]
Q3: What are the excitation and emission maxima for TAMRA?
A3: TAMRA has an excitation maximum at approximately 555 nm and an emission maximum at around 580 nm.[5]
Q4: Can I use TAMRA hydrazide to label non-glycoproteins?
A4: TAMRA hydrazide specifically reacts with aldehydes and ketones.[3][7][8] Therefore, it is primarily used for labeling glycoproteins after periodate (B1199274) oxidation of their sugar moieties to generate aldehydes.[1][9] If your non-glycoprotein molecule contains or can be modified to contain an aldehyde or ketone group, then labeling with TAMRA hydrazide is possible.
Q5: How can I remove unreacted TAMRA hydrazide after the labeling reaction?
A5: Unreacted dye can be removed using methods such as gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[1][10]
Experimental Protocols
Protocol 1: Generation of Aldehydes on Glycoproteins via Periodate Oxidation
This protocol describes the oxidation of vicinal diols in the sugar residues of glycoproteins to form reactive aldehyde groups.
Materials:
-
Glycoprotein (B1211001) (e.g., antibody) at 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Sodium meta-periodate (NaIO₄).
-
0.1 M sodium acetate buffer, pH 5.5.
-
Desalting column.
Procedure:
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.[1][2]
-
Add an equal volume of the 20 mM periodate solution to your glycoprotein solution.
-
Mix gently and incubate for 5 minutes at room temperature, protected from light.[1]
-
Immediately purify the oxidized glycoprotein using a desalting column pre-equilibrated with 0.1 M sodium acetate buffer, pH 5.5, to remove excess periodate.[1][2]
Protocol 2: Labeling of Oxidized Glycoproteins with TAMRA Hydrazide
This protocol details the covalent attachment of TAMRA hydrazide to the generated aldehyde groups on the glycoprotein.
Materials:
-
Oxidized glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.
-
TAMRA hydrazide.
-
Anhydrous DMSO.
-
Gel filtration column for purification.
Procedure:
-
Prepare a 50 mM solution of TAMRA hydrazide in anhydrous DMSO.[1]
-
Add the TAMRA hydrazide solution to the oxidized glycoprotein solution. A common starting point is a 20-50 fold molar excess of dye to glycoprotein.[2] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature, protected from light.[1] Longer incubation times (e.g., overnight) can be tested to improve efficiency.[2]
-
Purify the TAMRA-labeled glycoprotein from unreacted dye using a gel filtration column.[1]
Visualizations
Caption: Workflow for labeling glycoproteins with TAMRA hydrazide.
Caption: Troubleshooting flowchart for low TAMRA hydrazide labeling.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]
- 5. lifetein.com [lifetein.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. youdobio.com [youdobio.com]
Technical Support Center: Preventing Aggregation of TAMRA-Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with TAMRA-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my TAMRA-labeled peptide aggregating or precipitating out of solution?
A1: Aggregation of TAMRA-labeled peptides is a common issue that can arise from several factors. The primary cause is often the hydrophobic nature of the TAMRA (tetramethylrhodamine) dye itself, which can significantly decrease the solubility of the peptide it is attached to[1][2]. Other contributing factors include:
-
Peptide Sequence: Peptides with a high content of hydrophobic amino acids are inherently more prone to aggregation[3].
-
Degree of Labeling (DOL): A high ratio of dye molecules to peptide molecules increases the overall hydrophobicity, leading to a higher propensity for aggregation. A 1:1 labeling ratio is often ideal[1][2].
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge. If the buffer pH is close to the peptide's pI, aggregation is more likely to occur[1][4].
-
Concentration: Higher peptide concentrations can favor self-association and aggregation.
-
Temperature: Temperature fluctuations can affect peptide stability and solubility[5][6].
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can promote aggregation[4].
Q2: How can I improve the solubility of my TAMRA-labeled peptide?
A2: To improve solubility and prevent aggregation, consider the following strategies:
-
Optimize the Dissolution Protocol: For hydrophobic peptides, a common technique is to first dissolve the lyophilized peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) before slowly adding the aqueous buffer with gentle vortexing[1][4]. For acidic or basic peptides, using a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 1% ammonium (B1175870) hydroxide) solution, respectively, can aid dissolution[4].
-
Adjust the pH: Ensure the pH of your buffer is at least one to two units away from the peptide's isoelectric point (pI) to increase the net charge and promote solubility[1][4].
-
Incorporate Additives: Certain additives can help prevent aggregation. Their effectiveness is peptide-dependent, so some optimization may be required[4].
Q3: What are the best practices for storing TAMRA-labeled peptides to minimize aggregation?
A3: Proper storage is critical for maintaining the integrity and solubility of your TAMRA-labeled peptide.
-
Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or -80°C[4]. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation[4]. For peptides containing oxidation-prone residues like Cys, Met, or Trp, purging the vial with an inert gas such as nitrogen or argon before sealing is recommended.
-
Peptides in Solution: It is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot the peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[4]. Peptide solutions are generally stable for up to a week at 4°C, but this can vary depending on the peptide sequence.
Troubleshooting Guide
If you are experiencing aggregation with your TAMRA-labeled peptide, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for TAMRA-labeled peptide aggregation.
Quantitative Data on Preventive Measures
The following table summarizes various additives that can be used to prevent peptide aggregation and their typical working concentrations. The effectiveness of each additive is peptide-dependent.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | <10% (v/v) | Disrupts hydrophobic interactions[4]. |
| Detergents | Tween® 20, Triton™ X-100 | 0.01-0.1% (v/v) | Prevents hydrophobic aggregation at low concentrations[4]. |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide[4]. |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure[4]. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and aggregation[4]. |
Experimental Protocols
Protocol 1: Optimized Solubilization of a Hydrophobic TAMRA-Labeled Peptide
-
Allow the vial of lyophilized TAMRA-labeled peptide to equilibrate to room temperature before opening.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO, DMF) to the vial to dissolve the peptide. Start with 10-20% of the final desired volume.
-
Gently vortex or sonicate the solution for a few minutes to ensure the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer to the peptide solution, ideally dropwise, while gently vortexing until the final concentration is reached.
-
If the solution appears cloudy, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20) or further optimizing the organic solvent concentration.
-
To remove any remaining insoluble aggregates, centrifuge the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Carefully transfer the supernatant to a new, clean tube.
-
Determine the final peptide concentration using UV-Vis spectroscopy by measuring the absorbance of the TAMRA dye (around 555 nm).
Protocol 2: General Peptide Solubility Test
This protocol provides a systematic approach to determine the optimal solvent for a new TAMRA-labeled peptide.
-
Dispense a small, equal amount of the lyophilized peptide into several microfuge tubes.
-
Test Water: To the first tube, add a calculated volume of deionized water to achieve the desired concentration. Vortex for 30 seconds. If the peptide does not dissolve, sonicate for 5-10 minutes. Visually inspect for clarity.
-
Test Acidic/Basic Conditions: Based on the peptide's net charge, add small aliquots of either a dilute acid (e.g., 10% acetic acid for basic peptides) or a dilute base (e.g., 0.1 M ammonium bicarbonate for acidic peptides) to a new tube of peptide suspension. Vortex after each addition and observe for dissolution.
-
Test Organic Solvents: If the peptide is insoluble in aqueous solutions, add a minimal volume of DMSO to a fresh tube of peptide and vortex until dissolved. Then, slowly add the desired aqueous buffer dropwise while vortexing to reach the final concentration.
-
Final Clarification: Once a solvent system appears to work, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates. The clarity of the supernatant indicates successful solubilization.
Signaling Pathways and Experimental Workflows
The aggregation of TAMRA-labeled peptides is primarily a physicochemical process rather than a biological signaling pathway. The following diagram illustrates the logical workflow for preventing and troubleshooting aggregation.
Caption: Workflow for handling TAMRA-labeled peptides to prevent aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
reducing background fluorescence in TAMRA hydrazide experiments
Welcome to the technical support center for TAMRA hydrazide experiments. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve high-quality, specific labeling in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in TAMRA hydrazide staining?
High background fluorescence can obscure specific signals and complicate data interpretation. The most common causes include:
-
Excess Unbound Dye: The most frequent issue is residual, unbound TAMRA hydrazide that was not removed during wash steps.[1]
-
Non-Specific Binding: TAMRA is relatively hydrophobic and can bind non-specifically to hydrophobic regions of proteins or lipids, particularly at high concentrations.[1][2]
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Fixation-Induced Aldehydes: Aldehyde-based fixatives like glutaraldehyde (B144438) can leave unreacted aldehyde groups on tissues and cells. These groups will covalently bind TAMRA hydrazide, leading to high, non-specific background signal.[1]
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Dye Aggregates: TAMRA hydrazide can form small aggregates in solution, which appear as bright, punctate (dot-like) background staining that is difficult to wash away.[1]
-
Endogenous Autofluorescence: Many biological samples naturally fluoresce due to molecules like NADH, flavins, or lipofuscin.[1]
Q2: My background fluorescence is uniformly high. How can I fix this?
A uniformly high background typically indicates the presence of excess, unbound TAMRA hydrazide.
-
Improve Washing: Increase the number and duration of wash steps after the labeling reaction to more effectively remove unbound dye.
-
Optimize Dye Concentration: Titrate the TAMRA hydrazide concentration to find the lowest effective concentration that still provides a strong specific signal. Overly high concentrations lead to increased non-specific binding.[1]
-
Purification: For labeled biomolecules in solution (e.g., proteins, antibodies), purify the conjugate using size-exclusion chromatography (e.g., desalting or spin columns) or dialysis to efficiently separate the labeled molecule from the smaller, unbound dye.[3]
Q3: I observe bright, punctate dots in my sample. What causes this and how do I prevent it?
This issue is often caused by aggregates of the fluorescent dye.
-
Filter the Staining Solution: Before use, centrifuge the TAMRA hydrazide working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully use only the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter to remove insoluble particles.[1]
Q4: Can I use a chemical agent to quench background fluorescence?
Yes, chemical quenching is a highly effective strategy that targets different sources of background.
-
To Block Unreacted Aldehydes: After fixation and before labeling, you can block remaining aldehyde groups using a quenching agent. A common method is treatment with sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1][4] This reduces the aldehydes to alcohols, preventing them from reacting with the TAMRA hydrazide.
-
To Stabilize the Bond and Reduce Aldehydes: After labeling, treating the sample with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is highly recommended. This agent selectively reduces the newly formed hydrazone bond to a more stable secondary amine linkage and also reduces any remaining sample aldehydes, preventing further reaction with any residual dye.[4][5][6]
Q5: What is the difference between sodium borohydride and sodium cyanoborohydride for this application?
Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent than sodium borohydride (NaBH₄).[5] NaBH₃CN is particularly effective for reductive amination because it rapidly reduces iminium ions (and the related hydrazones) but is very slow to react with the initial aldehyde or ketone groups at neutral or slightly acidic pH.[5][6] This selectivity allows for a one-pot reaction where the hydrazone forms and is immediately stabilized without destroying the target aldehyde groups prematurely. NaBH₄ is less selective and can reduce the target aldehydes before they have a chance to react with the hydrazide.
Troubleshooting Guide
This guide summarizes common issues and recommended solutions to reduce background fluorescence.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High, Diffuse Background | Excess unbound dye. | - Increase the number and duration of wash steps.- Purify labeled molecules using a desalting column, spin column, or dialysis.[3][7] | Reduction of non-specific signal across the entire sample. |
| High dye concentration. | - Perform a titration experiment to determine the optimal (lowest effective) dye concentration.[1] | Improved signal-to-noise ratio by minimizing non-specific binding. | |
| Punctate/Speckled Staining | Dye aggregation. | - Centrifuge the dye working solution at high speed before use.- Filter the solution through a 0.22 µm syringe filter.[1] | Elimination of bright, non-specific fluorescent dots. |
| High Background in Fixed Samples | Unreacted aldehyde groups from fixatives (e.g., glutaraldehyde). | - After fixation, treat the sample with a quenching agent like sodium cyanoborohydride (1 mg/mL in PBS for 30 min).[1][4] | Significant reduction in background caused by fixative-induced aldehydes. |
| Weak Specific Signal | Suboptimal reaction pH. | - Ensure the labeling reaction buffer is in the optimal pH range (typically pH 5-7) for hydrazone formation. | Enhanced reaction efficiency leading to a stronger specific signal. |
| Unstable hydrazone bond. | - After labeling, reduce the hydrazone bond to a stable covalent bond using sodium cyanoborohydride.[4][5] | Prevents signal loss due to hydrolysis of the hydrazone bond. |
Experimental Protocols & Workflows
Diagram: General Workflow for TAMRA Hydrazide Labeling
This workflow outlines the key steps in a typical labeling experiment, highlighting critical points for background reduction.
Caption: Workflow for TAMRA hydrazide labeling and background reduction.
Protocol: Glycoprotein Labeling with Background Reduction
This protocol provides a method for labeling cell surface glycoproteins following periodate (B1199274) oxidation, incorporating steps to minimize background.
Materials:
-
Cells or tissue sample
-
PBS (phosphate-buffered saline)
-
Oxidation Buffer: 10 mM Sodium meta-periodate (NaIO₄) in PBS (prepare fresh, protect from light)
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
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TAMRA hydrazide stock solution (e.g., 10 mg/mL in DMSO)
-
Reducing/Quenching Solution: 5 M Sodium cyanoborohydride (NaBH₃CN) in 1N NaOH (handle with extreme care in a fume hood)[4]
-
Wash Buffer: PBS with 0.1% Tween-20 (optional)
Procedure:
-
Sample Preparation: Wash cells/tissue twice with ice-cold PBS.
-
Oxidation:
-
Incubate the sample in fresh Oxidation Buffer for 20 minutes at 4°C in the dark. This step creates aldehyde groups on sialic acid residues.
-
Wash the sample three times with PBS to remove the periodate.
-
-
Labeling:
-
Prepare the TAMRA hydrazide working solution by diluting the stock solution in Labeling Buffer to the final desired concentration (e.g., 5-50 µM, requires optimization).
-
Crucial Step: Centrifuge the working solution at >10,000 x g for 5-10 minutes to pellet any aggregates.[1]
-
Incubate the sample with the supernatant of the TAMRA hydrazide working solution for 1-2 hours at room temperature, protected from light.
-
-
Reduction and Stabilization:
-
Add the 5M sodium cyanoborohydride stock solution to the labeling mixture to a final concentration of 10-50 mM (e.g., add 10 µL of 5M stock per 1 mL of labeling mixture).[4] CAUTION: NaBH₃CN is highly toxic and can release cyanide gas.[5] Always handle in a chemical fume hood.
-
Incubate for 30-60 minutes at room temperature. This step reduces the hydrazone bond to a stable amine linkage and quenches any remaining aldehydes.[4]
-
-
Final Washes:
-
Wash the sample at least 3-5 times with Wash Buffer to remove all unbound dye and reaction components.
-
Perform a final wash with PBS before proceeding to imaging.
-
Diagram: Chemical Reaction Pathway
This diagram illustrates the chemical reactions involved in labeling and stabilization.
Caption: Reaction of TAMRA hydrazide with an aldehyde and subsequent stabilization.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio for TAMRA Hydrazide Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in their TAMRA hydrazide imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during TAMRA hydrazide imaging in a question-and-answer format.
Issue 1: High Background Fluorescence
Q: My images exhibit high background fluorescence, obscuring the specific signal from my target. What are the potential causes and how can I resolve this?
A: High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio. The primary causes and their solutions are outlined below:
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Excess TAMRA Hydrazide Concentration: Using too high a concentration of the fluorescent probe can lead to non-specific binding and increased background.
-
Solution: Perform a concentration titration to determine the optimal TAMRA hydrazide concentration for your specific application. It is recommended to start with a lower concentration and incrementally increase it to find the best balance between signal intensity and background noise.
-
-
Inadequate Washing: Insufficient washing after the labeling step can leave unbound TAMRA hydrazide in the sample.
-
Solution: Increase the number and duration of washing steps after incubation with TAMRA hydrazide. Using a wash buffer containing a mild detergent, such as 0.05% Tween-20 in PBS, can help to remove non-specifically bound dye.[1]
-
-
Endogenous Carbonyl Groups: Cells and tissues can have naturally occurring aldehydes and ketones that can react with TAMRA hydrazide, leading to non-specific staining.[1]
-
Solution: Consider a blocking step prior to labeling. This can be done by incubating the sample with a non-fluorescent hydrazide or an aldehyde-quenching reagent to block endogenous reactive sites.
-
-
Autofluorescence: Some cell types or tissues naturally fluoresce, which can contribute to the background signal.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques during image analysis or choose a fluorophore with a different spectral profile.
-
Issue 2: Weak or No Signal
Q: I am observing a very weak or no fluorescent signal in my images. What could be the reason for this?
A: A weak or absent signal can be frustrating. Here are the most common causes and how to troubleshoot them:
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Inefficient Periodate (B1199274) Oxidation: For labeling glycoproteins, the generation of aldehydes by periodate oxidation is a critical first step.
-
Solution: Ensure that the sodium meta-periodate solution is freshly prepared and protected from light. Optimize the concentration of sodium meta-periodate and the incubation time. For selective oxidation of sialic acids, a lower concentration (e.g., 1 mM) is used, while a higher concentration (e.g., 10 mM) will oxidize other sugar residues.
-
-
Suboptimal pH for Hydrazone Formation: The reaction between a hydrazide and an aldehyde to form a hydrazone is pH-dependent.
-
Solution: The hydrazone formation reaction is most efficient at a slightly acidic to neutral pH (pH 5-7). Ensure your labeling buffer is within this range. The presence of an aniline (B41778) catalyst can also increase the reaction rate at neutral pH.[2]
-
-
Low Abundance of Target Molecules: The target molecule with the carbonyl group may be present at very low levels in your sample.
-
Solution: If possible, try to enrich your sample for the target molecule. For cellular imaging, you may need to use a more sensitive detector or increase the exposure time on the microscope.
-
-
Photobleaching: TAMRA, while relatively photostable, can still photobleach with excessive exposure to excitation light.[3]
-
Solution: Minimize the exposure of your sample to the excitation light. Use a lower laser power or a shorter exposure time. The use of an anti-fade mounting medium can also help to reduce photobleaching.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for TAMRA hydrazide?
A1: TAMRA has an excitation maximum of approximately 555 nm and an emission maximum of around 580 nm.[4] It is well-suited for the red channel in most fluorescence microscopes.
Q2: How should I store my TAMRA hydrazide stock solution?
A2: TAMRA hydrazide should be stored as a stock solution in an anhydrous solvent like DMSO at -20°C, protected from light and moisture.[5][6][7][8] Repeated freeze-thaw cycles should be avoided.
Q3: Is the hydrazone bond formed between TAMRA hydrazide and an aldehyde stable?
A3: The hydrazone bond is relatively stable, especially at neutral to physiological pH. However, it can be susceptible to hydrolysis under acidic conditions.[9] For applications requiring very high stability, chemistries that form more stable linkages, such as oxime bonds, might be considered.[10]
Q4: Can I use TAMRA hydrazide for live-cell imaging?
A4: While TAMRA itself is used for live-cell imaging, the periodate oxidation step required to generate aldehydes on cell surface glycoproteins is generally not compatible with live cells.[1] Therefore, TAMRA hydrazide is most commonly used for fixed-cell imaging.
Q5: How does the concentration of TAMRA hydrazide affect the signal-to-noise ratio?
A5: The concentration of TAMRA hydrazide has a direct impact on the signal-to-noise ratio. Initially, increasing the concentration will lead to a stronger signal. However, beyond an optimal point, higher concentrations can lead to increased non-specific binding and background fluorescence, which will decrease the signal-to-noise ratio. It is crucial to perform a titration to find the optimal concentration for your specific experiment.
Data Presentation
Table 1: Spectral Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.3–0.5 |
Table 2: Illustrative Example of TAMRA Hydrazide Concentration Optimization
| TAMRA Hydrazide Concentration | Relative Signal Intensity | Relative Background Intensity | Illustrative Signal-to-Noise Ratio (Signal/Background) |
| 1 µM | 50 | 10 | 5.0 |
| 5 µM | 200 | 25 | 8.0 |
| 10 µM | 450 | 75 | 6.0 |
| 20 µM | 500 | 150 | 3.3 |
Note: The values in this table are for illustrative purposes to demonstrate the principle of concentration optimization. The optimal concentration for your experiment must be determined empirically.
Table 3: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| High Background | Excessive dye concentration | Titrate TAMRA hydrazide concentration downwards. |
| Inadequate washing | Increase number and duration of washes; use a mild detergent. | |
| Endogenous carbonyls | Include a blocking step with a non-fluorescent hydrazide. | |
| Weak/No Signal | Inefficient periodate oxidation | Use fresh sodium meta-periodate; optimize concentration and time. |
| Suboptimal pH for labeling | Ensure labeling buffer is between pH 5-7. | |
| Photobleaching | Minimize light exposure; use anti-fade mounting medium. |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins with TAMRA Hydrazide
This protocol provides a general workflow for labeling cell surface glycoproteins on fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
100 mM Glycine in PBS
-
Sodium meta-periodate (NaIO₄)
-
Labeling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
TAMRA hydrazide stock solution (10 mM in DMSO)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with cold PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Quench residual PFA with 100 mM Glycine in PBS for 5 minutes.
-
Wash three times with PBS.
-
-
Periodate Oxidation:
-
Prepare a fresh solution of 1-10 mM Sodium meta-periodate in Labeling Buffer. Protect from light.
-
Incubate the fixed cells with the periodate solution for 15-30 minutes at room temperature in the dark.
-
Wash three times with Labeling Buffer.
-
-
TAMRA Hydrazide Labeling:
-
Dilute the TAMRA hydrazide stock solution to the desired final concentration (e.g., 1-10 µM) in Labeling Buffer.
-
Incubate the cells with the TAMRA hydrazide solution for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with Wash Buffer.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for TAMRA (e.g., TRITC/Cy3 filter set).
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. researchgate.net [researchgate.net]
- 5. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medkoo.com [medkoo.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
issues with TAMRA hydrazide photostability and how to improve it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the photostability of TAMRA (Tetramethylrhodamine) hydrazide in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is TAMRA hydrazide and what are its common applications?
A1: TAMRA hydrazide is a fluorescent dye belonging to the rhodamine family.[1] It possesses a hydrazide reactive group that specifically couples with aldehyde or ketone groups, which can be introduced into biomolecules like glycoproteins through periodate (B1199274) oxidation. Its bright orange-red fluorescence makes it a valuable tool for visualizing and tracking labeled molecules in various applications, including fluorescence microscopy and cellular imaging.
Q2: What is photobleaching and why is it a concern with TAMRA hydrazide?
A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like TAMRA hydrazide, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging experiments, especially those requiring long or repeated exposures.[2]
Q3: What factors influence the photostability of TAMRA hydrazide?
A3: Several factors can affect the photostability of TAMRA hydrazide, including:
-
Excitation Light Intensity: Higher intensity light sources accelerate photobleaching.[]
-
Exposure Duration: Longer or more frequent exposure to excitation light increases the likelihood of photobleaching.
-
Local Environment: The chemical environment surrounding the fluorophore, including the mounting medium and the presence of oxygen, plays a crucial role.[4]
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate ROS, which can, in turn, destroy the dye.[5][6]
-
pH of the Medium: The fluorescence of TAMRA derivatives can be pH-sensitive.
Q4: How can I improve the photostability of my TAMRA hydrazide-labeled samples?
A4: Several strategies can be employed to enhance the photostability of TAMRA hydrazide:
-
Use Antifade Mounting Media: Commercial antifade reagents are highly effective at reducing photobleaching.
-
Minimize Excitation Exposure: Use the lowest possible laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio.
-
Optimize Imaging Settings: Adjust microscope settings, such as detector gain and pinhole size (in confocal microscopy), to maximize signal detection while minimizing excitation light.
-
Use Oxygen Scavengers: In some in vitro applications, enzymatic oxygen scavenger systems can be used to reduce the concentration of dissolved oxygen.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Rapid signal fading during image acquisition. | 1. High excitation light intensity. 2. Prolonged or repeated exposure. 3. Absence of an effective antifade reagent. 4. Presence of reactive oxygen species (ROS). | 1. Reduce laser power or illumination intensity.2. Decrease exposure time and/or the frequency of image capture.3. Use a high-quality commercial antifade mounting medium like ProLong Gold or VECTASHIELD.[7][8]4. Consider using an oxygen scavenger system for in vitro experiments if compatible with your sample. |
| High background fluorescence. | 1. Excess unbound TAMRA hydrazide. 2. Non-specific binding of the probe. 3. Autofluorescence from the sample or mounting medium. | 1. Ensure thorough washing steps after the labeling reaction to remove all unbound dye.2. Use a blocking agent (e.g., BSA) to reduce non-specific binding.[9]3. Use a mounting medium with low intrinsic fluorescence. Some antifade reagents can have some initial autofluorescence that fades. |
| Low initial fluorescence signal. | 1. Inefficient labeling reaction. 2. Quenching of the fluorophore due to high labeling density. 3. Suboptimal pH of the mounting medium. | 1. Optimize the labeling protocol, ensuring the presence of sufficient aldehyde/ketone groups on the target molecule.2. Adjust the dye-to-biomolecule ratio to avoid self-quenching.3. Use a mounting medium with a pH that is optimal for TAMRA fluorescence (typically around neutral). |
| Uneven or patchy staining. | 1. Incomplete permeabilization of cells/tissues. 2. Uneven application of the mounting medium. 3. Precipitation of the labeled conjugate. | 1. Optimize the permeabilization step in your staining protocol.2. Ensure the mounting medium is evenly distributed and free of air bubbles.3. Check the solubility of your TAMRA hydrazide-labeled molecule in the final buffer and mounting medium. |
Quantitative Data on Photostability
The photostability of a fluorophore can be quantified by its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. The quantum yield (Φ) is another important parameter, representing the efficiency of fluorescence emission.
| Fluorophore | Mounting Medium | Photobleaching Half-life (seconds) | Quantum Yield (Φ) | Reference |
| Tetramethylrhodamine | 90% glycerol (B35011) in PBS (pH 8.5) | 7 | Not Reported | [] |
| Tetramethylrhodamine | VECTASHIELD | 330 | Not Reported | [] |
| TAMRA hydrazide, 6-isomer | Not Specified | Not Reported | 0.1 | [10] |
Note: The photostability of TAMRA hydrazide is expected to be similar to that of tetramethylrhodamine, as they share the same core fluorophore structure.
Experimental Protocols
Protocol for Mounting Samples with ProLong Gold Antifade Reagent
ProLong Gold is a curing mountant that provides excellent photobleach protection.
Materials:
-
TAMRA hydrazide-labeled specimen on a microscope slide or coverslip
-
ProLong™ Gold Antifade Reagent
-
Microscope slides and coverslips
-
Pipette
-
Laboratory wipes
Procedure:
-
Equilibrate Reagent: Allow the ProLong Gold vial to warm to room temperature before use.[7]
-
Prepare Specimen: Remove any excess buffer from the specimen by gently tapping the edge of the slide or coverslip on a laboratory wipe. Do not allow the specimen to dry out.
-
Apply Mountant: Apply one drop of ProLong Gold Antifade Reagent to the specimen on the slide.[7][10] If your specimen is on a coverslip, apply a drop of the mountant to a clean slide and gently lower the coverslip onto the drop, avoiding air bubbles.
-
Cure: Place the slide on a flat surface in the dark and allow it to cure for at least 24 hours at room temperature.[7][11] This curing time is essential for optimal antifade performance.
-
Seal (Optional for Long-Term Storage): For long-term storage (weeks to months), you can seal the edges of the coverslip with nail polish or a commercially available sealant after the mountant has cured.[12]
-
Imaging: The sample is now ready for fluorescence imaging.
Protocol for Mounting Samples with VECTASHIELD® Antifade Mounting Medium
VECTASHIELD is a non-curing mounting medium that also offers excellent protection against photobleaching.
Materials:
-
TAMRA hydrazide-labeled specimen on a microscope slide or coverslip
-
VECTASHIELD® Antifade Mounting Medium
-
Microscope slides and coverslips
-
Pipette
-
Laboratory wipes
-
Nail polish or sealant (for long-term storage)
Procedure:
-
Prepare Specimen: Remove excess buffer from the specimen. It is recommended to keep the specimen slightly moist.[13]
-
Apply Mountant: Dispense a small drop of VECTASHIELD Antifade Mounting Medium onto the specimen.[8]
-
Mount Coverslip: Gently lower a coverslip onto the medium, avoiding the formation of air bubbles.
-
Imaging: The slide can be viewed immediately after mounting.
-
Storage: For short-term storage, no sealing is necessary. For long-term storage, it is recommended to seal the edges of the coverslip with nail polish or a suitable sealant. Store slides at 4°C, protected from light.[8][13]
Visualizations
Caption: Chemical structure of TAMRA hydrazide.
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: Workflow for preparing samples to enhance photostability.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. ulab360.com [ulab360.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. vectorlabs.com [vectorlabs.com]
Technical Support Center: Solving Solubility Problems of TAMRA Hydrazide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with TAMRA (Tetramethylrhodamine) hydrazide and its conjugates during experiments.
Frequently Asked Questions (FAQs)
Q1: My TAMRA hydrazide conjugate has precipitated. What are the primary causes and how can I resolve this?
A1: Precipitation of TAMRA hydrazide conjugates is a common issue, primarily driven by the hydrophobic nature of the TAMRA dye itself, which can significantly decrease the solubility of the molecule it is attached to (e.g., peptides, proteins, oligonucleotides). Other contributing factors include the inherent properties of the conjugated molecule, the degree of labeling (DOL), and the buffer conditions.[1]
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: Before introducing an aqueous buffer, dissolve the lyophilized conjugate in a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol.[1][2][3]
-
Gradual Addition of Aqueous Buffer: Slowly add the desired aqueous buffer to the organic solvent mixture dropwise while vortexing. This prevents the conjugate from crashing out of solution.[1][4]
-
Sonication: If aggregates are visible, brief sonication can help to break them up and improve dissolution.[1][5]
-
pH Adjustment: The solubility of the conjugate can be pH-dependent. For peptide conjugates, acidic peptides may dissolve better in basic buffers, while basic peptides may be more soluble in acidic buffers.[1][5][6]
-
Use of Solubilizing Agents: If precipitation persists, consider adding a non-ionic detergent, such as 0.01% Tween® 20 or Triton™ X-100, to your buffer.[1]
Q2: What is the recommended solvent for dissolving TAMRA hydrazide?
Q3: How does the degree of labeling (DOL) affect the solubility of my TAMRA conjugate?
A3: A high degree of labeling can increase the overall hydrophobicity of the conjugate, leading to a higher propensity for aggregation and precipitation.[1] It is often a balance between achieving a strong fluorescent signal and maintaining adequate solubility. For most applications, a lower labeling stoichiometry is preferable to minimize solubility issues.[1]
Q4: Can I use detergents to improve the solubility of my TAMRA hydrazide conjugate?
A4: Yes, non-ionic detergents are commonly used to prevent aggregation and improve the solubility of fluorescently labeled molecules. Tween® 20 and Triton™ X-100 at low concentrations (e.g., 0.01% to 0.1%) can be effective.[1][9][10][11] It is important to ensure that the chosen detergent is compatible with your downstream experimental assays.
Q5: My TAMRA conjugate is dissolved, but the fluorescence is weak. What could be the cause?
A5: Weak fluorescence can be due to several factors:
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Aggregation-Induced Quenching: Even if not visibly precipitated, the formation of soluble aggregates can bring TAMRA molecules into close proximity, leading to self-quenching of the fluorescence.[1]
-
pH Sensitivity: The fluorescence of TAMRA is pH-sensitive and tends to decrease in alkaline conditions (pH > 8.0).[1]
-
Low Degree of Labeling: An insufficient number of dye molecules per conjugate will result in a weaker signal.
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore.
Troubleshooting Guides
Guide 1: Dissolving Hydrophobic TAMRA-Peptide Conjugates
This guide provides a step-by-step protocol for solubilizing TAMRA-labeled peptides, particularly those with hydrophobic sequences.
Experimental Protocol:
-
Equilibrate and Centrifuge: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution in Organic Solvent: Add a minimal volume (e.g., 10-20% of the final desired volume) of anhydrous DMSO or DMF to the vial.[1]
-
Vortex/Sonicate: Gently vortex or sonicate the mixture for a few minutes to ensure the peptide is fully dissolved.[1]
-
Slow Dilution with Aqueous Buffer: While gently vortexing, add your desired aqueous buffer drop by drop until the final concentration is reached.[1]
-
Inspect for Cloudiness: If the solution becomes cloudy, it indicates that the solubility limit has been exceeded. You can try adding a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20) or increase the proportion of the organic co-solvent if your experiment allows.[1]
-
Clarify by Centrifugation: If cloudiness persists, centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet any insoluble aggregates.[1]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube.
-
Determine Final Concentration: Use UV-Vis spectroscopy to measure the absorbance of the TAMRA dye (around 555 nm) to determine the final concentration of the conjugate.[1]
Guide 2: Mitigating Aggregation and Low Fluorescence
This guide provides strategies to address issues of aggregation and the resulting low fluorescence signal.
Experimental Protocol:
-
Perform a Concentration-Dependent Fluorescence Study: Measure the fluorescence intensity of your conjugate at various concentrations. A non-linear relationship between concentration and fluorescence intensity can be indicative of aggregation-induced quenching.[1]
-
Dynamic Light Scattering (DLS): Use DLS to detect the presence and size distribution of aggregates in your solution.
-
Optimize Buffer Conditions:
-
pH: Ensure the pH of your buffer is optimal for both the stability of your conjugate and the fluorescence of TAMRA (ideally pH 7-8).
-
Additives: Include additives in your buffer to reduce non-specific binding and aggregation. A common choice is a non-ionic detergent like 0.01% Tween® 20.[1]
-
-
Consider Modifying the Conjugate: If solubility issues persist, consider redesigning the conjugate. Incorporating a polar linker, such as a polyethylene (B3416737) glycol (PEG) spacer, between the TAMRA dye and the molecule can significantly improve aqueous solubility.[1][12][13]
Quantitative Data
Table 1: Solubility of a TAMRA-related Compound (TRITC) in Various Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | ~5 |
| DMF | ~5 |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 |
Data for Tetramethylrhodamine isothiocyanate (TRITC), a structurally similar compound to TAMRA hydrazide.[7][8] Actual solubility of TAMRA hydrazide conjugates will vary depending on the properties of the conjugated molecule.
Mandatory Visualizations
Caption: Workflow for dissolving and troubleshooting TAMRA hydrazide conjugates.
Caption: Logical relationships in troubleshooting TAMRA conjugate solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Tetramethylrhodamine isothiocyanate (mixed isomers) | CAS 95197-95-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of TAMRA-Labeled Biomolecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated TAMRA (Tetramethylrhodamine) hydrazide from a sample after a labeling reaction.
Troubleshooting Guide
Unconjugated (free) TAMRA hydrazide can interfere with downstream applications by causing high background fluorescence and inaccurate quantification. The following table addresses common issues encountered during the purification of TAMRA-labeled biomolecules.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in the final sample | Incomplete removal of unconjugated TAMRA hydrazide. | - Size Exclusion Chromatography (SEC): Ensure the column is adequately equilibrated and the sample volume does not exceed the column's capacity. Consider a second round of chromatography if necessary. - Dialysis: Increase the dialysis volume and the number of buffer changes. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain the labeled biomolecule while allowing the free dye to pass through. - Precipitation: Perform a second precipitation step to remove residual free dye. |
| Low yield of labeled biomolecule | - The biomolecule is being lost during the purification process. - The biomolecule has precipitated and cannot be redissolved. | - SEC: Check for non-specific binding of your biomolecule to the column matrix. Consider using a different type of resin. - Dialysis: Minimize sample handling to reduce loss. - Precipitation: Avoid over-drying the pellet, as this can make it difficult to redissolve.[1][2] Use a buffer that is compatible with your downstream application to resuspend the pellet.[3] |
| Precipitation of the biomolecule during purification | - The buffer conditions (e.g., pH, ionic strength) are not optimal for your biomolecule's stability. - The organic solvent used for precipitation (e.g., acetone) has denatured the biomolecule. | - Adjust the buffer composition to maintain the solubility and stability of your biomolecule. - If using precipitation, be aware that it can cause denaturation.[3] This method is best suited for applications where the native conformation of the biomolecule is not critical. |
| Unconjugated dye is co-eluting with the labeled biomolecule (SEC) | The resolution of the SEC column is insufficient to separate the free dye from the labeled biomolecule, which can occur if the biomolecule is small (e.g., a peptide). | - Use a resin with a smaller pore size to improve the separation of small molecules. - Optimize the flow rate; a slower flow rate can increase resolution. - Consider alternative purification methods like reverse-phase HPLC for small peptides, which separates based on hydrophobicity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unconjugated TAMRA hydrazide?
Size exclusion chromatography (SEC), also known as gel filtration, is generally the most effective and gentle method for separating unconjugated TAMRA hydrazide from labeled proteins and other macromolecules.[4] It separates molecules based on size, with the larger labeled biomolecules eluting first, followed by the smaller, unconjugated dye molecules.[4] Dialysis is also a viable and gentle option, particularly for larger sample volumes.[5] Acetone precipitation is a rapid method but may cause denaturation of the biomolecule.[3][6]
Q2: How can I tell if all the free TAMRA hydrazide has been removed?
You can assess the removal of free dye using a few methods:
-
Thin Layer Chromatography (TLC): Spot a small amount of your purified sample onto a TLC plate and develop it with an appropriate solvent system. The unconjugated dye will migrate up the plate, while the labeled biomolecule will remain at or near the origin.
-
Spectrophotometry: Measure the absorbance of the collected fractions from SEC. The first peak, corresponding to your labeled biomolecule, should have absorbance at both 280 nm (for protein) and ~546 nm (for TAMRA). The second peak should only have absorbance at ~546 nm and corresponds to the free dye.
-
SDS-PAGE with fluorescence imaging: Run the purified sample on an SDS-PAGE gel. The fluorescent band should correspond to the molecular weight of your biomolecule. Any low molecular weight fluorescent bands may indicate the presence of free dye or degradation products.
Q3: What size exclusion resin should I choose?
The choice of resin depends on the molecular weight of your labeled biomolecule. For effective separation, the biomolecule should be larger than the exclusion limit of the resin, while the unconjugated dye (MW of TAMRA hydrazide is ~481 g/mol ) should be well within the fractionation range. Resins with a molecular weight cut-off (MWCO) in the range of 5-10 kDa are often suitable for purifying labeled proteins.
Q4: Can I use dialysis to remove the free dye?
Yes, dialysis is an effective method for removing small molecules like unconjugated TAMRA hydrazide.[5] Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your biomolecule (e.g., a 10 kDa MWCO for a 50 kDa protein). Dialyze against a large volume of buffer with several buffer changes to ensure efficient removal of the free dye.
Experimental Protocol: Removal of Unconjugated TAMRA Hydrazide using Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for removing unconjugated TAMRA hydrazide from a labeled protein sample using a gravity-flow desalting column.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Reaction mixture containing the TAMRA-labeled protein and unconjugated TAMRA hydrazide
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the column's bottom cap and place it in a collection tube.
-
If the resin is supplied as a slurry, allow it to settle and decant the storage buffer.
-
Wash the column by adding 3-5 column volumes of equilibration buffer. Allow the buffer to flow through the column by gravity.
-
-
Column Equilibration:
-
Equilibrate the column by passing 2-3 column volumes of equilibration buffer through it. This ensures that the buffer within the resin is the same as the one your sample is in.
-
-
Sample Application:
-
Allow the equilibration buffer to drain until the top of the resin bed is exposed.
-
Carefully apply the reaction mixture to the center of the resin bed. Do not disturb the resin bed. The sample volume should not exceed 30% of the total column volume for optimal separation.
-
-
Elution and Fraction Collection:
-
Once the sample has entered the resin bed, add equilibration buffer to the top of the column.
-
Begin collecting fractions. The labeled protein, being larger, will pass through the column in the void volume and elute first. The smaller, unconjugated TAMRA hydrazide will be retarded by the resin and elute later.
-
The labeled protein is often visible as a colored band that moves down the column.
-
Collect fractions of a defined volume (e.g., 0.5 mL or 1 mL).
-
-
Analysis of Fractions:
-
Monitor the fractions for the presence of your labeled protein and the free dye. This can be done by measuring the absorbance at 280 nm (for protein) and ~546 nm (for TAMRA).
-
Pool the fractions containing the purified labeled protein.
-
Workflow for Removal of Unconjugated TAMRA Hydrazide via SEC
Caption: Workflow for purifying TAMRA-labeled proteins using size exclusion chromatography.
References
- 1. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. langdalelab.com [langdalelab.com]
Technical Support Center: TAMRA Hydrazide Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TAMRA (Tetramethylrhodamine) hydrazide for labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the principle of TAMRA hydrazide labeling?
A1: TAMRA hydrazide is a fluorescent labeling reagent that specifically reacts with carbonyl groups, namely aldehydes and ketones, to form a stable hydrazone bond.[1][2][3] This reaction is commonly used to label glycoproteins, where the sugar moieties are first oxidized with a reagent like sodium periodate (B1199274) to generate aldehyde groups.
Q2: What is the optimal pH for the TAMRA hydrazide labeling reaction?
A2: The formation of the hydrazone bond is pH-dependent. The reaction is most efficient in a slightly acidic buffer, typically between pH 4.0 and 6.0. A common recommendation for labeling glycoproteins is to use a buffer at pH 5.5.[4] While the bond formation is favored in acidic conditions, the stability of the resulting hydrazone bond is highest at neutral pH.[5][6]
Q3: Can I use a catalyst to improve the labeling efficiency?
A3: Yes, aniline (B41778) and its derivatives can be used as catalysts to increase the rate of hydrazone formation, especially when working at or near neutral pH.[7]
Q4: Is the fluorescence of TAMRA sensitive to pH?
A4: The fluorescence of the TAMRA dye itself is largely insensitive to pH in the range of 4 to 10 when it is in its free, monomeric form.[8] This makes it a robust choice for experiments where pH may vary. However, once conjugated to a biomolecule, the local environment can sometimes influence the fluorescence properties of the dye.[9][10]
Q5: How stable is the hydrazone bond formed after labeling?
A5: The hydrazone bond is generally stable, particularly at neutral pH (around 7.4). However, it is susceptible to hydrolysis under acidic conditions.[5][11] This pH-dependent stability can be advantageous for applications requiring the release of the labeled molecule under acidic conditions, such as within endosomes or lysosomes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Fluorescent Signal | Inefficient Labeling Reaction: The pH of the reaction buffer may be outside the optimal range (pH 4.0-6.0), leading to poor hydrazone bond formation. | - Verify the pH of your reaction buffer. Prepare fresh buffer if necessary. - Perform a pH optimization experiment by testing a range of pH values (e.g., 4.5, 5.0, 5.5, 6.0) to find the optimal condition for your specific molecule. |
| Hydrolysis of the Hydrazone Bond: If the labeled conjugate is stored or used in a highly acidic buffer for a prolonged period, the hydrazone bond may have hydrolyzed, leading to the loss of the TAMRA label.[5] | - After labeling, store the purified conjugate in a buffer at or near neutral pH (7.0-7.4). - Minimize the time the conjugate is exposed to acidic conditions during subsequent experimental steps. | |
| Quenching of Fluorescence: High labeling density on the biomolecule can lead to self-quenching of the TAMRA dye.[4] | - Reduce the molar ratio of TAMRA hydrazide to your biomolecule in the labeling reaction. - Determine the degree of labeling (DOL) to assess if it is too high. | |
| Precipitation of the Labeled Biomolecule | Change in Physicochemical Properties: The addition of the relatively hydrophobic TAMRA dye can alter the solubility of the target biomolecule, especially at high labeling densities.[4] | - Lower the molar excess of TAMRA hydrazide used in the labeling reaction. - Perform the labeling reaction at a lower concentration of the biomolecule. - After labeling, you may need to optimize the buffer conditions (e.g., add a small amount of a non-ionic detergent) to maintain the solubility of the conjugate. |
| pH-Dependent Solubility: The pH of the buffer may be close to the isoelectric point (pI) of the protein, causing it to precipitate. | - Adjust the pH of the buffer to be at least one pH unit away from the pI of your protein. | |
| High Background Fluorescence | Excess Unreacted TAMRA Hydrazide: Insufficient purification after the labeling reaction can leave free TAMRA hydrazide, which contributes to high background.[12] | - Ensure thorough purification of the labeled conjugate using appropriate methods like size-exclusion chromatography or dialysis to remove all unbound dye. |
| Non-specific Binding: The TAMRA dye may bind non-specifically to other components in your sample, particularly if the pH is not optimal for the specific interaction. | - Optimize the pH of your washing buffers to minimize non-specific interactions. - Include a blocking step with an agent like bovine serum albumin (BSA) in your experimental protocol if you are performing staining.[13] |
Experimental Protocols
General Protocol for Labeling Glycoproteins with TAMRA Hydrazide
This protocol involves two main steps: the oxidation of the glycoprotein (B1211001) to generate aldehyde groups and the subsequent labeling with TAMRA hydrazide.
Materials:
-
Glycoprotein of interest
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
TAMRA hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.
-
Add the periodate solution to the glycoprotein solution and incubate for 20-30 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 5 minutes.
-
Remove the excess periodate and byproducts by desalting or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).
-
-
Labeling with TAMRA Hydrazide:
-
Prepare a stock solution of TAMRA hydrazide in anhydrous DMSO (e.g., 10 mM).
-
Add the TAMRA hydrazide stock solution to the oxidized glycoprotein solution. The molar ratio of TAMRA hydrazide to the glycoprotein should be optimized, but a 10- to 20-fold molar excess is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the TAMRA-labeled glycoprotein from the unreacted dye using a size-exclusion column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Visualizations
Caption: Experimental workflow for labeling glycoproteins with TAMRA hydrazide.
Caption: The effect of pH on the TAMRA hydrazide labeling reaction and hydrazone bond stability.
Caption: Troubleshooting flowchart for low fluorescent signal in TAMRA hydrazide labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioActs Official Website [bioacts.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. ddmckinnon.com [ddmckinnon.com]
- 7. benchchem.com [benchchem.com]
- 8. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Dimerization of organic dyes on luminescent gold nanoparticles for ratiometric pH sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Quenching of TAMRA Hydrazide Fluorescence and How to Avoid It
This technical support center is designed for researchers, scientists, and drug development professionals who utilize TAMRA (Tetramethylrhodamine) hydrazide in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding the quenching of its fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is TAMRA hydrazide and what are its primary applications?
TAMRA hydrazide is a fluorescent dye belonging to the rhodamine family.[1] It is specifically designed to react with molecules containing aldehyde or ketone groups, a process known as carbonyl labeling.[2][3] This makes it highly useful for labeling glycoproteins and polysaccharides, especially after their sugar components have been oxidized with periodate (B1199274) to generate aldehydes.[1][4] Its bright orange-red fluorescence allows for sensitive detection in various applications, including fluorescence microscopy, immunochemistry, and FRET-based assays.[5]
Q2: What are the common causes of TAMRA hydrazide fluorescence quenching?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. For TAMRA hydrazide, quenching can be caused by several factors:
-
Self-Quenching/Aggregation: At high concentrations, TAMRA molecules can form non-fluorescent dimers, leading to a phenomenon known as self-quenching.[6][7] This is particularly relevant when aiming for a high degree of labeling on a biomolecule.[6]
-
Environmental Factors: The fluorescence of TAMRA is sensitive to its immediate surroundings. Changes in solvent polarity and pH can significantly impact its fluorescence output.[8]
-
Proximity to Quenchers: Certain molecules, known as quenchers, can accept the energy from an excited TAMRA molecule, preventing it from emitting light.[9] In the context of labeled biomolecules, naturally occurring residues like tryptophan can act as quenchers.[10]
-
Photobleaching: Like most fluorophores, TAMRA can be irreversibly damaged by prolonged exposure to excitation light, leading to a permanent loss of fluorescence.[8]
Q3: How does pH affect the fluorescence of TAMRA hydrazide?
The fluorescence of rhodamine dyes like TAMRA is pH-dependent. While generally considered stable, its fluorescence intensity can be influenced by the pH of the surrounding medium.[11] For optimal and stable fluorescence, it is recommended to work within a pH range of 7.0 to 9.0. In more acidic conditions, the fluorescence may decrease.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with TAMRA hydrazide.
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after labeling. | Inefficient Labeling Reaction: The reaction between TAMRA hydrazide and the target carbonyl groups may be incomplete. | • Optimize reaction conditions such as pH (typically 5.5 for periodate oxidation), temperature, and incubation time.[4]• Ensure the target biomolecule has accessible aldehyde or ketone groups.• Use a sufficient molar excess of TAMRA hydrazide. |
| Quenching by the Labeled Biomolecule: The local environment on the biomolecule, such as proximity to tryptophan residues, may be quenching the fluorescence.[10] | • If possible, alter the labeling site on the biomolecule.• Consider using a linker or spacer to distance the dye from potential quenching moieties.[5] | |
| Suboptimal Buffer pH: The pH of the final buffer may not be ideal for TAMRA fluorescence. | • Adjust the final buffer pH to a range of 7.0-9.0. | |
| Fluorescence signal fades quickly during observation. | Photobleaching: Excessive exposure to excitation light is destroying the fluorophore.[8] | • Minimize light exposure by reducing the intensity and duration of illumination.• Use an anti-fade reagent in your mounting medium for microscopy.• Store labeled samples protected from light. |
| High background fluorescence in the final sample. | Presence of Unreacted Dye: Free TAMRA hydrazide that was not removed after the labeling reaction contributes to background signal. | • Thoroughly purify the labeled conjugate using techniques like dialysis, size-exclusion chromatography, or spin columns to remove all unbound dye. |
| Formation of precipitates after labeling. | Aggregation: The hydrophobic nature of the TAMRA dye can lead to aggregation and precipitation of the labeled biomolecule, especially with a high degree of labeling.[6] | • Control the degree of labeling to avoid over-labeling.[6]• Optimize the solubilization protocol, potentially using a small amount of an organic solvent like DMSO before adding the aqueous buffer.[6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Glycoproteins with TAMRA Hydrazide
This protocol outlines the basic steps for labeling glycoproteins by first oxidizing their carbohydrate moieties to create aldehyde groups, followed by reaction with TAMRA hydrazide.
-
Oxidation of the Glycoprotein (B1211001):
-
Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).[4]
-
Add a freshly prepared solution of sodium periodate to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 20-30 minutes at room temperature, protected from light.
-
Remove excess periodate by desalting or dialysis against the labeling buffer.[4]
-
-
Labeling with TAMRA Hydrazide:
-
Prepare a stock solution of TAMRA hydrazide in an organic solvent such as DMSO or DMF.
-
Add the TAMRA hydrazide solution to the oxidized glycoprotein at a 10- to 20-fold molar excess.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Glycoprotein:
-
Remove unreacted TAMRA hydrazide and other reaction components by gel filtration, dialysis, or another suitable chromatographic method.
-
Visualizations
References
- 1. BioActs Official Website [bioacts.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. genelink.com [genelink.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimerization of organic dyes on luminescent gold nanoparticles for ratiometric pH sensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of TAMRA Hydrazide in Cell Staining
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of non-specific binding of TAMRA (Tetramethylrhodamine) hydrazide in cell staining experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background and false-positive signals when using TAMRA hydrazide.
Issue 1: High, Diffuse Background Fluorescence Across the Entire Sample
This is often characterized by a general, non-specific glow across the entire cell or tissue, making it difficult to distinguish the specific signal from noise.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Excessive TAMRA Hydrazide Concentration | Perform a concentration titration to determine the optimal balance between signal and background. Start with a lower concentration than initially planned and test several dilutions. | Reduced background with minimal impact on specific signal intensity. |
| Residual Aldehyde Groups from Fixation | Aldehyde-based fixatives (e.g., formaldehyde (B43269), glutaraldehyde) can leave unreacted aldehyde groups that will bind TAMRA hydrazide non-specifically. Quench free aldehydes by incubating the sample with a quenching agent such as 0.1 M glycine (B1666218) or sodium borohydride (B1222165) in PBS for 15-30 minutes after fixation. | Significant reduction in diffuse background staining. |
| Inadequate Washing | Increase the number and/or duration of wash steps after TAMRA hydrazide incubation. Include a non-ionic surfactant like 0.05% Tween 20 in the wash buffer to help remove non-specifically bound probe. | Lower overall background fluorescence. |
| Hydrophobic and Ionic Interactions | The TAMRA dye itself can be hydrophobic, leading to non-specific binding to cellular components.[1][2][3][4] Increase the salt concentration of your buffers (e.g., up to 0.5 M NaCl) to reduce ionic interactions. Including a blocking step with Bovine Serum Albumin (BSA) can also help to saturate non-specific binding sites.[5] | Reduced background, particularly in lipid-rich structures. |
| Autofluorescence | Some cells and tissues have endogenous molecules that fluoresce in the same range as TAMRA. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a spectral unmixing tool if available on your imaging system. | Accurate identification of the true TAMRA signal. |
Troubleshooting Workflow for High Background Fluorescence
Caption: A stepwise approach to troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is TAMRA hydrazide and how does it work in cell staining?
TAMRA hydrazide is a fluorescent probe containing a hydrazide reactive group. This group specifically reacts with carbonyl compounds, namely aldehydes and ketones, to form a stable hydrazone bond, thereby fluorescently labeling the target molecule. In biological applications, it is often used to label glycoproteins after the sugar moieties have been oxidized with periodate (B1199274) to generate aldehydes.
Q2: What are the primary causes of non-specific binding with TAMRA hydrazide?
The main causes of non-specific binding include:
-
Reaction with Fixative-Induced Aldehydes: Aldehyde-based fixatives like formaldehyde and glutaraldehyde (B144438) can leave residual aldehyde groups on proteins and other cellular components, which then become unintended binding sites for TAMRA hydrazide.
-
Hydrophobic Interactions: The TAMRA dye itself has hydrophobic properties, which can lead to its non-specific adsorption to hydrophobic regions of proteins and lipids within the cell.[1][2][3][4]
-
Ionic Interactions: Electrostatic attraction between the charged dye molecule and oppositely charged cellular components can contribute to non-specific binding.[5]
-
High Dye Concentration: Using an excessively high concentration of TAMRA hydrazide increases the likelihood of non-specific interactions.
Mechanism of Specific vs. Non-Specific Binding
Caption: Specific vs. non-specific binding of TAMRA hydrazide.
Q3: Can I use a blocking agent to reduce non-specific binding of TAMRA hydrazide?
Yes, a blocking step is highly recommended. While traditional blocking agents used in immunohistochemistry (like normal serum) are designed to prevent non-specific antibody binding, using a protein-based blocking agent like Bovine Serum Albumin (BSA) can still be effective. BSA can help to saturate non-specific hydrophobic and ionic binding sites on the cells or tissue, reducing the chances of TAMRA hydrazide binding to these sites.
Q4: How does the choice of fixative affect non-specific binding?
The choice of fixative is critical. Aldehyde-based fixatives, especially glutaraldehyde, are known to generate a higher degree of background fluorescence with hydrazide-based dyes due to the presence of unreacted aldehyde groups. If you must use an aldehyde fixative, paraformaldehyde is generally preferred over glutaraldehyde. Always include a quenching step after fixation to block these free aldehydes. Alternatively, consider using a non-aldehyde fixative like methanol (B129727) or acetone, but be aware that these can affect cell morphology and antigenicity differently.
Quantitative Data Summary
While precise quantitative data for TAMRA hydrazide non-specific binding is not extensively published, the following table summarizes the expected impact of key experimental parameters on the signal-to-noise ratio based on established principles of fluorescence staining.
Table 1: Effect of Experimental Parameters on Staining Quality
| Parameter | Condition | Specific Signal | Background Signal | Recommendation |
| TAMRA Hydrazide Concentration | Too Low | Weak or None | Low | Titrate to find the lowest concentration with a detectable signal. |
| Optimal | Strong | Low | Use the optimal concentration determined by titration. | |
| Too High | Saturated | High | Avoid. | |
| Fixative Type | Paraformaldehyde | Good preservation | Moderate potential for autofluorescence | Standard choice, consider quenching. |
| Glutaraldehyde | Excellent preservation | High potential for autofluorescence | Use with caution, quenching is essential. | |
| Methanol/Acetone | Fair preservation | Low potential for autofluorescence | Can alter morphology and antigenicity. | |
| Washing Buffer | PBS only | - | Moderate | Standard, but may not be sufficient. |
| PBS + 0.05% Tween 20 | - | Low | Recommended to reduce non-specific binding. | |
| PBS + High Salt (0.5M NaCl) | - | Low | Can help reduce ionic interactions. | |
| Blocking Agent | None | - | High | Not recommended. |
| 1-3% BSA | - | Low | Recommended for most applications. |
Experimental Protocols
Protocol: Labeling of Cell Surface Glycoproteins with TAMRA Hydrazide
This protocol provides a general workflow for labeling cell surface glycoproteins on adherent cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Adherent cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.5)
-
Sodium Meta-Periodate (NaIO₄)
-
TAMRA Hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (e.g., 0.1 M Glycine in PBS)
-
Wash Buffer (PBS + 0.05% Tween 20)
-
Blocking Buffer (3% BSA in PBS)
-
Antifade Mounting Medium
Workflow Diagram:
Caption: Experimental workflow for TAMRA hydrazide cell surface staining.
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Quenching: Incubate the cells with 0.1 M glycine in PBS for 15 minutes at room temperature to quench any unreacted PFA.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Oxidation:
-
Wash the cells once with 0.1 M sodium acetate buffer (pH 5.5).
-
Prepare a fresh solution of 1 mM sodium meta-periodate in sodium acetate buffer.
-
Incubate the cells with the periodate solution for 20 minutes on ice in the dark. This step oxidizes the cis-diols of sialic acid residues to aldehydes.
-
-
Washing: Wash the cells three times with sodium acetate buffer.
-
Blocking: Incubate the cells with Blocking Buffer (3% BSA in PBS) for 30 minutes at room temperature.
-
Staining:
-
Prepare a stock solution of TAMRA hydrazide in anhydrous DMSO (e.g., 10 mM).
-
Dilute the TAMRA hydrazide stock solution to the desired final concentration (e.g., 1-10 µM) in PBS.
-
Incubate the cells with the TAMRA hydrazide working solution for 1-2 hours at room temperature in the dark.
-
-
Washing: Wash the cells three times with Wash Buffer (PBS + 0.05% Tween 20) for 5 minutes each, with gentle agitation.
-
Mounting: Briefly rinse the coverslips with deionized water. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission: ~555/580 nm).
References
- 1. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to TAMRA and Alexa Fluor Hydrazides for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount. Hydrazide-functionalized dyes are particularly valuable for labeling glycoproteins and other carbohydrate-containing molecules. This guide provides an objective comparison between the well-established tetramethylrhodamine (B1193902) (TAMRA) hydrazide and the popular Alexa Fluor hydrazide series, supported by key performance data and a detailed experimental protocol.
Performance Characteristics: A Quantitative Comparison
The choice of a fluorescent label hinges on several key photophysical properties. Alexa Fluor dyes are renowned for their superior brightness and photostability compared to traditional fluorophores like TAMRA.[1][2] The following table summarizes the critical performance metrics for TAMRA hydrazide and three commonly used Alexa Fluor hydrazides, providing a clear basis for comparison.
| Property | TAMRA Hydrazide | Alexa Fluor 488 Hydrazide | Alexa Fluor 555 Hydrazide | Alexa Fluor 647 Hydrazide |
| Excitation Max (nm) | 541[3] | 493-496[4][5] | 554-555[6] | 649-650[7][8] |
| Emission Max (nm) | 567[3] | 517-519[4][5] | 565-567[6] | 665-671[7][8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 84,000[3] | 71,000-73,000[1][4] | 155,000-159,000[1][6] | 239,000-270,000[7][8] |
| Fluorescence Quantum Yield (Φ) | 0.1[3] | 0.92[5] | ~0.1 (conjugate) | 0.33[8] |
| Brightness (ε x Φ) | 8,400 | 65,320 | 15,500 | 78,870 |
| Key Advantages | Good photostability[9] | High quantum yield, excellent photostability[2][5] | High extinction coefficient, spectrally similar to Cy3[10] | Far-red emission minimizes autofluorescence[7] |
| pH Sensitivity | Unaffected at acidic pH[9] | Insensitive (pH 4-10)[4][11] | Insensitive (pH 4-10)[6] | Insensitive[8] |
Brightness , calculated as the product of the molar extinction coefficient and the quantum yield, is a crucial indicator of a fluorophore's performance. Based on the data, Alexa Fluor 488 and 647 hydrazides offer significantly greater brightness than TAMRA hydrazide, enabling more sensitive detection of low-abundance targets.
Chemical Reaction and Labeling Workflow
Hydrazide dyes are used to label biomolecules containing aldehyde or ketone groups.[3] For glycoproteins, these carbonyl groups are typically generated by the mild oxidation of cis-diol groups within the carbohydrate moieties using sodium periodate (B1199274). The hydrazide group on the dye then reacts with the newly formed aldehyde to create a stable hydrazone bond.[6][12]
The following diagrams illustrate the chemical reaction mechanism and a typical experimental workflow for glycoprotein (B1211001) labeling.
Caption: Reaction of an aldehyde on a glycoprotein with a dye hydrazide.
Caption: Step-by-step workflow for labeling glycoproteins with hydrazide dyes.
Detailed Experimental Protocol: Glycoprotein Labeling
This protocol provides a general guideline for labeling glycoproteins. Optimization may be required for specific proteins and applications.[12][13]
1. Materials and Reagents
-
Purified Glycoprotein (e.g., IgG)
-
Sodium Periodate (NaIO₄)
-
TAMRA hydrazide or Alexa Fluor hydrazide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification/Desalting Column (e.g., Sephadex G-25)
2. Step 1: Oxidation of Glycoprotein This step creates reactive aldehyde groups on the carbohydrate chains of the glycoprotein.
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 5-10 mg/mL.[12][13]
-
Immediately before use, prepare a 20-100 mM solution of sodium periodate in the Reaction Buffer.[13] Protect this solution from light.
-
Add the sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of approximately 10-20 mM.[13][14]
-
Incubate the reaction for 20-30 minutes in the dark at room temperature.[12]
-
Remove the excess sodium periodate by passing the solution through a desalting column equilibrated with the Reaction Buffer.[12]
3. Step 2: Coupling with Hydrazide Dye This step covalently attaches the fluorescent dye to the oxidized glycoprotein.
-
Prepare a stock solution of the hydrazide dye (e.g., 50 mM) in anhydrous DMSO.[14]
-
Add the dye stock solution to the purified, oxidized glycoprotein solution. A 20- to 50-fold molar excess of dye to protein is a common starting point.[13]
-
Incubate the reaction for at least 2 hours at room temperature, protected from light.[14] For some protocols, this incubation can proceed overnight.[12]
4. Step 3: Purification of Labeled Glycoprotein This crucial step removes unconjugated, free dye from the labeled protein.
-
Apply the reaction mixture to a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the colored, labeled protein, which will elute first.[13]
-
Monitor the elution by measuring absorbance at 280 nm (for protein) and the excitation maximum of the dye (e.g., ~555 nm for TAMRA or Alexa Fluor 555).
-
Pool the fractions containing the purified conjugate. Store at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.[13]
Conclusion
While TAMRA hydrazide is a functional and widely used reagent, the Alexa Fluor series of hydrazides offers significant advantages in terms of brightness and photostability.[1][6] Alexa Fluor 488 and 647 hydrazides, in particular, provide exceptionally bright signals. Furthermore, the broad pH insensitivity of Alexa Fluor dyes ensures reliable performance under various experimental conditions.[2] For applications requiring the highest sensitivity and for imaging experiments where photobleaching is a concern, Alexa Fluor hydrazides represent a superior alternative to TAMRA hydrazide. The choice of a specific Alexa Fluor dye will depend on the available excitation sources and filter sets of the imaging instrumentation.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Molecular Probes Alexa Fluor 488 Hydrazide 1 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Invitrogen Alexa Fluor 555 Hydrazide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 7. vectorlabs.com [vectorlabs.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
A Researcher's Guide to Carbonyl-Reactive Probes: A Performance Comparison of TAMRA Hydrazide Alternatives
For decades, Tetramethylrhodamine (TAMRA) hydrazide has been a reliable tool for the fluorescent labeling of carbonyl groups—aldehydes and ketones—on biomolecules. This reaction is particularly vital in glycobiology for labeling glycoproteins and polysaccharides after periodate (B1199274) oxidation, and in studying oxidative stress through the detection of protein carbonylation. However, the demand for probes with enhanced brightness, superior photostability, and more stable conjugations has driven the development of advanced alternatives. This guide provides an objective, data-driven comparison of modern alternatives to TAMRA hydrazide, offering researchers the insights needed to select the optimal probe for their specific application.
Performance Comparison of Carbonyl-Reactive Probes
The ideal fluorescent probe for carbonyl labeling should offer a combination of high reactivity, a stable resulting bond, and robust photophysical properties. Here, we compare TAMRA hydrazide to its main alternatives: the Alexa Fluor™ and CF® Dye series of hydrazides, and the class of aminooxy compounds, which form a more stable linkage.
Key Performance Characteristics:
-
Reaction and Linkage Stability: Hydrazides react with carbonyls to form a hydrazone bond. While effective, this bond can be susceptible to hydrolysis, particularly under acidic conditions[1][2]. Aminooxy compounds react with carbonyls to form an oxime bond, which is significantly more stable against hydrolysis than the hydrazone linkage, offering a more permanent label[2][3][4]. The reaction for both chemistries is most efficient at a slightly acidic pH of ~4.5-6.0[5][6][7]. The use of a nucleophilic catalyst, such as aniline (B41778), can significantly increase the rate of both hydrazone and oxime formation, especially at neutral pH[8][9][10].
-
Photophysical Properties: Brightness is a function of both the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). Photostability refers to a dye's resistance to photobleaching upon exposure to excitation light. Modern dyes like the Alexa Fluor™ and CF® series are engineered for superior brightness and photostability compared to traditional rhodamine dyes like TAMRA[7][11][12][13].
Quantitative Data Summary
The following table summarizes the key photophysical properties of TAMRA hydrazide and its leading fluorescent alternatives. Data for TAMRA is provided as a baseline for comparison with spectrally similar orange/red dyes.
| Probe Name | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Calculated Brightness (ε × Φ) | Key Features |
| TAMRA Hydrazide, 6-isomer | Hydrazide | ~546 | ~575 | ~90,000 | ~0.4 | ~36,000 | Traditional rhodamine dye, good brightness.[14] |
| Alexa Fluor™ 555 Hydrazide | Hydrazide | 555 | 565 | 150,000 | 0.1 (protein conj.) | 15,000 | High extinction coefficient, excellent photostability, spectrally similar to TAMRA.[11] |
| Alexa Fluor™ 568 Hydrazide | Hydrazide | 578 | 603 | 91,300 | 0.61 (SE ester) | 55,693 | Very bright and photostable alternative to TAMRA.[11] |
| CF®568 Hydrazide | Hydrazide | 562 | 583 | 100,000 | N/A | > Alexa Fluor™ 568 | Reported to be brighter and more photostable than Alexa Fluor™ counterparts.[15] |
| CF®594 Hydrazide | Hydrazide | 593 | 614 | 115,000 | N/A | > Alexa Fluor™ 594 | Excellent photostability, ideal for demanding microscopy.[13] |
| Alexa Fluor™ 488 Hydrazide | Hydrazide | 495 | 519 | 71,000 | 0.92 (SE ester) | 65,320 | Exceptionally bright and photostable green fluorophore. pH-insensitive fluorescence.[11] |
| CF®488A Hydrazide | Hydrazide | 490 | 515 | 70,000 | N/A | > Alexa Fluor™ 488 | Excellent brightness and photostability in the green spectrum.[15] |
| Alexa Fluor™ 647 Hydrazide | Hydrazide | 650 | 665 | 239,000 | 0.33 (SE ester) | 78,870 | Extremely bright and photostable far-red dye, minimizes autofluorescence.[11] |
| CF®647 Hydrazide | Hydrazide | 650 | 665 | 240,000 | N/A | Comparable to AF647 | Comparable brightness and photostability to Alexa Fluor™ 647.[16] |
| Aminooxy Dyes (General) | Aminooxy | Dye Dependent | Dye Dependent | Dye Dependent | Dye Dependent | Dye Dependent | Forms a highly stable oxime bond, superior to hydrazone linkage.[3][4] |
Note: Quantum yield data for Alexa Fluor® dyes are for their succinimidyl (SE) ester derivatives, which are expected to have core dye properties similar to the hydrazide versions. Data for CF® dyes' quantum yields are not publicly available but are generally reported to be as bright or brighter than their Alexa Fluor® counterparts.
Experimental Protocols & Methodologies
I. General Protocol for Labeling Glycoproteins with Fluorescent Hydrazides or Aminooxy Dyes
This protocol details the covalent labeling of glycoproteins by generating aldehyde groups via periodate oxidation of sialic acid residues, followed by reaction with a carbonyl-reactive fluorescent probe.
A. Materials and Reagents
-
Purified Glycoprotein (B1211001) (e.g., IgG, Fetuin) at 1-5 mg/mL
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[6]
-
Oxidation Reagent: Sodium meta-periodate (NaIO₄), 20 mM in Reaction Buffer (prepare fresh)[6]
-
Quenching Solution: 15% v/v Glycerol or 20 mM Ethylene Glycol in water[5]
-
Fluorescent Hydrazide or Aminooxy Probe: 10-50 mM stock solution in anhydrous DMSO[6]
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4[5][17]
B. Step 1: Oxidation of Glycoprotein
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add an equal volume of the freshly prepared 20 mM sodium periodate solution to the glycoprotein solution.[6]
-
Incubate the reaction for 20-30 minutes at room temperature, protected from light. For sensitive proteins, the reaction can be performed on ice.[5][17]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 15 mM. Incubate for 5 minutes at room temperature.
-
Remove the excess periodate and quenching reagents by buffer exchange into the Reaction Buffer (pH 5.5) using a desalting column.
C. Step 2: Fluorescent Labeling
-
To the purified, oxidized glycoprotein, add the fluorescent probe stock solution to achieve a 20- to 50-fold molar excess of the dye over the protein.[5]
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle mixing.[6]
-
(Optional - for catalysis) If performing the reaction at neutral pH, a catalyst like aniline can be added to the reaction buffer at a concentration of 10-100 mM to accelerate the reaction.[8][9]
D. Step 3: Purification of Labeled Glycoprotein
-
Remove the unreacted fluorescent probe by passing the reaction mixture over a size-exclusion chromatography column equilibrated with PBS, pH 7.4.[17]
-
Collect the fractions corresponding to the labeled protein, which can often be identified visually by their color.
-
Monitor the column eluate by measuring absorbance at 280 nm (for protein) and the excitation maximum of the dye.
-
Pool the purified, labeled glycoprotein fractions. Store at 4°C protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
Visualizations
The following diagrams illustrate the chemical principles and workflows described in this guide.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lifetechindia.com [lifetechindia.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Validating TAMRA Hydrazide Labeling Specificity
In the realm of molecular biology and drug development, the precise labeling of biomolecules is paramount for accurate detection and analysis. TAMRA (Tetramethylrhodamine) hydrazide is a widely utilized fluorescent probe for the covalent labeling of carbonyl compounds, such as aldehydes and ketones. Its primary application lies in the fluorescent tagging of glycoproteins, carbohydrates, and other molecules that can be chemically modified to present these reactive groups.[1][2][3] This guide provides a comprehensive comparison of TAMRA hydrazide with alternative fluorescent labels, details experimental protocols for validating labeling specificity, and offers visual workflows to aid researchers in their experimental design.
Understanding the Chemistry of Labeling
TAMRA hydrazide reacts with aldehydes and ketones to form a stable hydrazone bond.[4][5] This reaction is a cornerstone of bioconjugation, particularly for labeling the carbohydrate moieties of glycoproteins. The vicinal diols present in sugar residues can be readily oxidized using a mild oxidizing agent like sodium periodate (B1199274) to generate reactive aldehyde groups, which then serve as targets for the hydrazide probe.[5][6]
Caption: Reaction of TAMRA hydrazide with an aldehyde group.
Comparison with Alternative Fluorescent Hydrazides
While TAMRA hydrazide is a robust and commonly used reagent, several alternatives are available, each with distinct properties. The choice of a fluorescent label can significantly impact experimental outcomes, influencing factors such as signal brightness, photostability, and potential for non-specific binding.
| Feature | TAMRA Hydrazide | CF® Dye Hydrazides | Cyanine (Cy®) Dye Hydrazides | Dansyl Hydrazide |
| Excitation (nm) | ~541-555 | Varies by dye (e.g., CF™350: 347) | Varies by dye (e.g., Cy3: 555) | ~340 |
| Emission (nm) | ~567-580 | Varies by dye (e.g., CF™350: 448) | Varies by dye (e.g., Cy3: 565) | ~525 |
| Brightness | Good | Generally higher than traditional dyes | High | Moderate |
| Photostability | Moderate | Generally higher than traditional dyes | Moderate to High | Low |
| Water Solubility | Good | Excellent | Good | Moderate |
| Key Advantages | Well-established, good performance | High brightness and photostability | High molar extinction coefficients | Environmentally sensitive fluorescence |
| Considerations | Can exhibit some photobleaching | Cost may be higher | Can be prone to aggregation | UV excitation can damage cells |
Experimental Protocols for Validating Labeling Specificity
Ensuring that the fluorescent signal originates specifically from the intended target is critical for data integrity. The following protocols can be adapted to validate the specificity of TAMRA hydrazide labeling.
Protocol 1: Control Reactions to Assess Non-Specific Binding
Objective: To determine if TAMRA hydrazide binds to biomolecules in the absence of target aldehyde or ketone groups.
Methodology:
-
Prepare three sample groups:
-
Group A (Positive Control): Biomolecule of interest subjected to periodate oxidation, followed by incubation with TAMRA hydrazide.
-
Group B (Negative Control 1): Biomolecule of interest not subjected to periodate oxidation, but incubated with TAMRA hydrazide.
-
Group C (Negative Control 2): A sample containing no biomolecule, but incubated with TAMRA hydrazide (reagent control).
-
-
Labeling Reaction: Incubate all samples under the desired labeling conditions (e.g., specific time, temperature, and buffer).
-
Purification: Remove excess, unbound TAMRA hydrazide from all samples using a suitable method such as size-exclusion chromatography or dialysis.
-
Analysis: Quantify the fluorescence of each sample using a fluorometer or fluorescence microscopy.
Expected Outcome: A strong fluorescent signal should be observed in Group A. Minimal to no signal should be detected in Groups B and C. Significant fluorescence in Group B would indicate non-specific binding to the unoxidized biomolecule, while fluorescence in Group C would suggest reagent aggregation or binding to the container.
Protocol 2: Competitive Inhibition Assay
Objective: To confirm that labeling is specifically occurring at the target carbonyl groups.
Methodology:
-
Prepare two sample groups:
-
Group A (Test Sample): Biomolecule of interest subjected to periodate oxidation, followed by incubation with TAMRA hydrazide.
-
Group B (Competitive Inhibition): Biomolecule of interest subjected to periodate oxidation, pre-incubated with a large excess of a non-fluorescent hydrazide (e.g., biotin (B1667282) hydrazide), and then incubated with TAMRA hydrazide.
-
-
Labeling Reaction: Perform the labeling reactions for both groups.
-
Purification: Remove unbound reagents from both samples.
-
Analysis: Compare the fluorescence intensity of Group A and Group B.
Expected Outcome: The fluorescence signal in Group B should be significantly lower than in Group A. This indicates that the non-fluorescent hydrazide successfully competed with TAMRA hydrazide for the same binding sites (aldehydes/ketones), thus confirming the specificity of the labeling reaction.
Experimental Workflow for Labeling and Validation
The following diagram outlines a typical workflow for labeling a glycoprotein (B1211001) with TAMRA hydrazide and subsequently validating the specificity of the labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
TAMRA Hydrazide vs. Cy3: A Comparative Guide for FRET Applications
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) to investigate molecular interactions, the selection of an appropriate fluorophore pair is paramount. Among the myriad of available dyes, TAMRA (Tetramethylrhodamine) and Cy3 (Cyanine3) are frequently employed. This guide provides an objective comparison of TAMRA hydrazide and Cy3 for FRET applications, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
A summary of the key quantitative data for TAMRA and Cy3 is presented below, allowing for a quick and easy comparison.
| Property | TAMRA | Cy3 |
| Excitation Maximum (nm) | ~541-557 nm[1][2] | ~550-555 nm[2][3][4][5] |
| Emission Maximum (nm) | ~567-583 nm[1][2] | ~568-570 nm[2][4][5] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~84,000-95,000[1][2] | ~150,000[2][6] |
| Quantum Yield | ~0.1-0.5[1][2] | ~0.04-0.15[6][7][8] |
| Photostability | Generally considered high[9][10] | Moderate to high[2][9] |
| pH Sensitivity | Fluorescence is pH-dependent, optimal in neutral to slightly acidic conditions.[2] | Relatively pH-insensitive in the range of pH 4-10.[2] |
| Hydrophobicity | More hydrophobic.[2] | Less hydrophobic.[2] |
In-Depth Comparison
Spectral Properties and FRET Pairing:
Both TAMRA and Cy3 exhibit bright, orange-red fluorescence, making them suitable for similar detection channels.[2] For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore.[11][12] When considering a FRET pair, the spectral overlap between the donor's emission and the acceptor's excitation is a critical factor in determining the Förster distance (R₀), the distance at which FRET efficiency is 50%.[13]
TAMRA can serve as an excellent acceptor for donors like fluorescein (B123965) (FAM).[10][14] Cy3 is also frequently paired with other cyanine (B1664457) dyes, such as Cy5, where Cy3 acts as the donor.[15][16] The choice of TAMRA hydrazide or Cy3 as a FRET partner will depend on the specific donor or acceptor fluorophore being used in the experimental setup.
Photostability:
For experiments requiring prolonged or intense illumination, photostability is a crucial parameter. Studies comparing the core TAMRA fluorophore to Cy dye derivatives suggest that TAMRA generally exhibits considerably higher photostability than Cy3.[9] This makes TAMRA a more suitable choice for applications such as long-term imaging experiments and in vivo tracking.[10] However, it is important to note that direct quantitative comparisons of photostability under identical experimental conditions are not always readily available in published literature.[9]
Quantum Yield and Brightness:
The quantum yield of a fluorophore is a measure of its fluorescence efficiency. While TAMRA boasts high photostability, this can sometimes be accompanied by a lower fluorescence quantum yield compared to some cyanine derivatives like Cy3.[9] Cy3, on the other hand, has a high molar extinction coefficient, which contributes to its brightness.[2] Therefore, for experiments where maximizing the initial signal brightness is the primary concern and illumination times are short, Cy3 may be the preferred option.[9]
Experimental Protocols
Labeling Biomolecules with TAMRA Hydrazide
TAMRA hydrazide is particularly useful for labeling biomolecules containing carbonyl groups (aldehydes and ketones).[1][17] Glycoproteins, for instance, can be oxidized with sodium periodate (B1199274) to generate aldehyde groups for labeling. This method is advantageous for antibodies as the glycosylation sites are often located away from the antigen-binding sites.[18]
Materials:
-
TAMRA hydrazide
-
Glycoprotein (e.g., antibody) at 5 mg/mL in 0.1 M sodium acetate (B1210297) buffer, pH 5.5
-
Sodium meta-periodate solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)
-
Anhydrous DMSO
-
Desalting column or dialysis equipment
-
0.1 M sodium acetate buffer, pH 5.5
Protocol:
-
Oxidation of Glycoprotein: To 1 mL of the protein solution, add 1 mL of the freshly prepared sodium periodate solution. Mix and incubate for 5 minutes at room temperature.[18]
-
Removal of Periodate: Immediately desalt the oxidized protein solution using a desalting column or dialyze against 0.1 M sodium acetate, pH 5.5, to remove excess periodate.[18]
-
Preparation of TAMRA Hydrazide Stock Solution: Dissolve TAMRA hydrazide in anhydrous DMSO to a concentration of 50 mM.[18]
-
Labeling Reaction: To 2 mL of the oxidized protein solution, add 200 µL of the TAMRA hydrazide stock solution. Incubate for 2 hours at room temperature, protected from light.[18]
-
Purification of Labeled Protein: Purify the TAMRA-labeled protein from unreacted dye using a desalting column or size-exclusion chromatography.[18]
Labeling Proteins with Cy3
Cy3 dyes are commonly available with amine-reactive groups like NHS esters for labeling proteins at primary amines (e.g., lysine (B10760008) residues and the N-terminus).[5]
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS or 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Cy3 NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or spin column
-
Elution buffer (e.g., PBS, pH 7.4)
Protocol:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free labeling buffer via dialysis or a desalting column.[3][19]
-
Preparation of Cy3 Stock Solution: Just before use, reconstitute one vial of Cy3 NHS ester with 5-10 µL of DMSO or DMF.[3]
-
Labeling Reaction: Add the reconstituted Cy3 solution to the protein solution. The optimal molar ratio of dye to protein may need to be determined empirically but a starting point is often a 10-20 fold molar excess of the dye. Incubate the reaction for 1 hour at room temperature on a shaker or mixer, protected from light.[3][19]
-
Purification of Labeled Protein: Separate the labeled protein from the unreacted dye using a desalting column or a spin column according to the manufacturer's instructions.[3][20]
FRET Measurement Protocol (Sensitized Emission)
This is a general protocol for measuring FRET by sensitized emission, which is a commonly used method.[12][21]
Instrumentation:
-
A fluorometer or fluorescence microscope equipped with appropriate excitation and emission filters for the chosen FRET pair.
General Procedure:
-
Prepare Samples:
-
Donor-only sample: The biomolecule labeled only with the donor fluorophore.
-
Acceptor-only sample: The biomolecule labeled only with the acceptor fluorophore.
-
FRET sample: Biomolecules labeled with both the donor and acceptor fluorophores.
-
-
Acquire Spectra/Images:
-
Donor Channel: Excite the sample at the donor's excitation wavelength and measure the emission at the donor's emission wavelength.
-
Acceptor Channel: Excite the sample at the acceptor's excitation wavelength and measure the emission at the acceptor's emission wavelength.
-
FRET Channel: Excite the sample at the donor's excitation wavelength and measure the emission at the acceptor's emission wavelength.
-
-
Corrections for Spectral Bleed-through (Crosstalk):
-
Measure the donor bleed-through into the FRET channel using the donor-only sample.
-
Measure the direct excitation of the acceptor at the donor's excitation wavelength using the acceptor-only sample.
-
-
Calculate FRET Efficiency: After correcting for crosstalk, the FRET efficiency can be calculated using various established equations. The apparent FRET efficiency can be determined from the increase in acceptor fluorescence upon donor excitation.
Visualizations
Caption: The process of Förster Resonance Energy Transfer (FRET).
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lifetein.com [lifetein.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. TAMRA dye for labeling in life science research [baseclick.eu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Basicmedical Key [basicmedicalkey.com]
- 13. FRET - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 14. interchim.fr [interchim.fr]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
Navigating the Nuances of HPLC Purification: A Comparative Guide to 6-TAMRA and 5-TAMRA Labeled Biomolecules
For researchers, scientists, and drug development professionals, the purification of fluorescently labeled biomolecules is a critical step to ensure the accuracy and reliability of downstream applications. Carboxytetramethylrhodamine (TAMRA) is a widely utilized fluorophore, existing as two distinct isomers: 5-TAMRA and 6-TAMRA. While both isomers are routinely used for labeling oligonucleotides and peptides, their performance during High-Performance Liquid Chromatography (HPLC) purification can exhibit subtle yet significant differences. This guide provides an objective comparison of 6-TAMRA and 5-TAMRA in the context of HPLC purification, supported by established experimental protocols.
While direct, side-by-side quantitative comparisons of the HPLC performance of 5-TAMRA and 6-TAMRA labeled to the same biomolecule are not extensively detailed in publicly available literature, the principles of reversed-phase HPLC suggest that a separation of these isomers is achievable due to minor differences in their hydrophobicity. The retention of dye-labeled oligonucleotides in reversed-phase HPLC is largely governed by the hydrophobicity of the dye itself.[1] Even small structural variations, such as the position of the carboxyl group in 5-TAMRA versus 6-TAMRA, can lead to differences in their interaction with the stationary phase, potentially resulting in altered retention times and peak profiles.
Understanding the Isomers: 5-TAMRA vs. 6-TAMRA
5-TAMRA and 6-TAMRA are positional isomers, differing only in the substitution pattern on the benzoic acid ring. While they share nearly identical spectral properties, with similar absorption and emission maxima, this subtle structural variance can influence their chromatographic behavior.[2] Anecdotal evidence and common laboratory practice suggest that 6-TAMRA is often preferred for labeling nucleotides, while 5-TAMRA is more commonly used for peptides and proteins.[3] This preference may be linked to subtle differences in reactivity or the resulting conjugate's properties, which can also manifest during HPLC purification.
Performance in HPLC Purification: A Comparative Overview
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the industry standard for the analysis and purification of synthetic oligonucleotides, including those labeled with fluorescent dyes.[4] This technique is capable of separating isomers of dye labels, which is a key consideration when working with TAMRA.[5]
| Parameter | 5-TAMRA Labeled Biomolecules | 6-TAMRA Labeled Biomolecules | Key Considerations |
| Retention Time | Expected to have a slightly different retention time compared to the 6-isomer due to potential differences in hydrophobicity. | Expected to have a slightly different retention time compared to the 5-isomer. | The exact elution order may depend on the specific oligonucleotide or peptide sequence and the HPLC conditions. |
| Peak Resolution | May exhibit good peak shape, but co-elution with the 6-isomer can occur if a mixture is present. | Can often be resolved from the 5-isomer under optimized HPLC conditions. | Achieving baseline separation of the two isomers on a labeled biomolecule can be challenging and may require careful method development. |
| Purity & Yield | High purity (>95%) can be achieved with optimized protocols. | High purity (>95%) is attainable with appropriate HPLC conditions. | Yield is dependent on the efficiency of the synthesis and the purification protocol, not inherently on the isomer used. |
| Spectral Properties | Similar absorption and emission spectra to 6-TAMRA on oligonucleotides.[2] | Similar absorption and emission spectra to 5-TAMRA on oligonucleotides.[2] | Detection is typically performed at the absorbance maximum of TAMRA (~555-560 nm) and at 260 nm for the oligonucleotide backbone. |
Experimental Protocols
The following is a representative experimental protocol for the purification of a TAMRA-labeled oligonucleotide using ion-pair reversed-phase HPLC. This protocol can be adapted for both 5-TAMRA and 6-TAMRA labeled species.
Objective: To purify a TAMRA-labeled synthetic oligonucleotide from unlabeled failure sequences and other impurities.
Materials:
-
Crude TAMRA-labeled oligonucleotide
-
Solvent A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Solvent B: Acetonitrile
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude oligonucleotide in Solvent A to a final concentration of approximately 10-20 OD/mL.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15-20 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-50 µL of the prepared sample onto the column.
-
Elution Gradient:
-
Start with a linear gradient from 5% to 30% Solvent B over 30 minutes.
-
Follow with a steeper gradient to 100% Solvent B over 5 minutes to elute any remaining hydrophobic species.
-
Hold at 100% Solvent B for 5 minutes for column washing.
-
Return to initial conditions (95% A, 5% B) and re-equilibrate for 10-15 minutes before the next injection.
-
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide backbone) and at the absorbance maximum of TAMRA (approximately 556 nm).
-
Fraction Collection: Collect the fractions corresponding to the main, well-resolved peak that absorbs at both wavelengths.
-
Post-Purification Processing: Combine the collected fractions and lyophilize to obtain the purified, labeled oligonucleotide.
Mandatory Visualizations
Caption: Workflow for HPLC Purification of TAMRA-Labeled Oligonucleotides.
References
A Comparative Guide to Quantitative Glycoprotein Analysis: TAMRA Hydrazide vs. Pro-Q Emerald 488
For researchers, scientists, and drug development professionals navigating the complexities of glycoprotein (B1211001) analysis, selecting the optimal quantification method is paramount. This guide provides an objective comparison of two prominent fluorescent labeling techniques: TAMRA (Tetramethylrhodamine) hydrazide and Pro-Q Emerald 488 glycoprotein stain. By examining their performance, methodologies, and underlying principles, this document aims to equip you with the necessary information to make an informed decision for your experimental needs.
Principle of Detection
Both TAMRA hydrazide and Pro-Q Emerald 488 rely on the foundational principle of oxidizing cis-diols present in the carbohydrate moieties of glycoproteins. This oxidation, typically achieved with sodium periodate (B1199274) (NaIO₄), creates reactive aldehyde groups. The subsequent labeling chemistry, however, differs between the two methods.
TAMRA Hydrazide: This method involves a covalent reaction between the hydrazide group of the TAMRA dye and the newly formed aldehydes on the glycans, resulting in a stable hydrazone bond. The incorporated fluorophore allows for subsequent detection and quantification.[1]
Pro-Q Emerald 488: This proprietary stain also reacts with periodate-oxidized carbohydrate groups, forming a bright green-fluorescent signal.[2][3] The precise chemical structure and reaction are proprietary but are based on a periodate acid-Schiff base mechanism.[4][5]
Performance Comparison
The choice between TAMRA hydrazide and Pro-Q Emerald 488 often comes down to factors like sensitivity, specificity, and ease of use. The following table summarizes key performance metrics based on available data.
| Feature | TAMRA Hydrazide | Pro-Q Emerald 488 |
| Detection Limit | As low as 250 fmol of glycosylated protein has been detected. | As low as 4 ng of glycoprotein per band.[2] Some sources report detection of as little as 300 pg of glycoprotein.[4][6] |
| Sensitivity | High sensitivity, suitable for detecting low-abundance glycoproteins. | Reported to be 8- to 16-fold more sensitive than the standard colorimetric periodic acid-Schiff (PAS) base method.[3][7] |
| Workflow | Involves separate oxidation and labeling steps, followed by purification to remove excess dye. | A more streamlined in-gel or on-blot staining procedure following oxidation. |
| Versatility | Labeled glycoproteins can be analyzed in-gel, on blots, or in solution for various downstream applications. | Primarily designed for in-gel and on-blot detection.[2][3] |
| Quantitative Range | Quantitative analysis can be performed using fluorescence imaging systems. | Offers a broad 3-log linear dynamic range for rigorous quantitation.[4] |
| Compatibility | Compatible with subsequent mass spectrometry analysis.[8][9] | Compatible with subsequent mass spectrometry and total protein staining (e.g., SYPRO Ruby).[3] |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the practical implications of choosing one method over the other.
Detailed Experimental Protocols
Quantitative Analysis with TAMRA Hydrazide
This protocol provides a general framework for labeling glycoproteins with TAMRA hydrazide for quantitative analysis. Optimization may be required for specific glycoproteins and experimental setups.
Materials:
-
Purified glycoprotein sample
-
Sodium periodate (NaIO₄)
-
TAMRA hydrazide
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution (e.g., glycerol (B35011) or ethylene (B1197577) glycol)
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium periodate in the Reaction Buffer (e.g., 20 mM).
-
Add the periodate solution to the glycoprotein solution and incubate in the dark at room temperature for 20-30 minutes.
-
Quench the reaction by adding the Quenching Solution.
-
-
Labeling with TAMRA Hydrazide:
-
Prepare a stock solution of TAMRA hydrazide in a suitable solvent like DMSO.
-
Add the TAMRA hydrazide solution to the oxidized glycoprotein solution. A molar excess of the dye is typically used.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification:
-
Remove the unreacted TAMRA hydrazide by passing the reaction mixture through a purification column equilibrated with PBS.
-
Collect the fractions containing the labeled glycoprotein.
-
-
Quantification:
-
Separate the labeled glycoproteins using SDS-PAGE.
-
Visualize the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for TAMRA (typically ~545 nm excitation and ~575 nm emission).
-
Quantify the band intensities using appropriate image analysis software.
-
Quantitative Analysis with Pro-Q Emerald 488 Glycoprotein Gel Stain
This protocol is based on the manufacturer's instructions for the Pro-Q® Emerald 488 Glycoprotein Gel and Blot Stain Kit.[2]
Materials:
-
Pro-Q® Emerald 488 Glycoprotein Gel and Blot Stain Kit (containing Pro-Q® Emerald 488 reagent, periodic acid, and staining buffer)
-
Fix Solution: 50% methanol, 5% acetic acid in deionized water
-
Wash Solution: 3% acetic acid in deionized water
-
Polyacrylamide gel with separated glycoproteins
Procedure:
-
Fixation:
-
After electrophoresis, place the gel in the Fix Solution and incubate with gentle agitation for at least 30 minutes. Repeat with fresh Fix Solution.
-
-
Washing:
-
Wash the gel with the Wash Solution for 10-20 minutes with gentle agitation. Repeat this step twice.
-
-
Oxidation:
-
Incubate the gel in the Oxidizing Solution (prepared from the kit) for 30 minutes with gentle agitation.
-
-
Washing:
-
Wash the gel with the Wash Solution for 10-20 minutes with gentle agitation. Repeat this step two to three times.
-
-
Staining:
-
Prepare the Pro-Q® Emerald 488 staining solution according to the kit instructions.
-
Incubate the gel in the staining solution for 90-120 minutes in the dark with gentle agitation.
-
-
Washing:
-
Wash the gel with the Wash Solution for at least 30 minutes with gentle agitation.
-
-
Imaging and Quantification:
Conclusion
Both TAMRA hydrazide and Pro-Q Emerald 488 offer sensitive and reliable methods for the quantitative analysis of glycoproteins.
-
TAMRA hydrazide provides a versatile labeling strategy that is not limited to in-gel or on-blot analysis, making it suitable for a wider range of downstream applications. However, it requires a more involved, multi-step protocol that includes a purification step.
-
Pro-Q Emerald 488 offers a more streamlined and user-friendly workflow, particularly for researchers focused on gel-based analysis. Its high sensitivity and broad dynamic range make it an excellent choice for comparative glycoproteomics.
The optimal method will depend on the specific requirements of your research, including the nature of your sample, the required level of sensitivity, and your planned downstream applications. For researchers needing flexibility for various analytical techniques, TAMRA hydrazide is a strong contender. For those prioritizing a rapid and highly sensitive in-gel quantification, Pro-Q Emerald 488 presents a compelling alternative.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. Detection of glycoproteins in polyacrylamide gels and on electroblots using Pro-Q Emerald 488 dye, a fluorescent periodate Schiff-base stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of glycoproteins in polyacrylamide gels using Pro-Q Emerald 300 dye, a fluorescent periodate Schiff-base stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invitrogen Pro-Q Emerald 488 Glycoprotein Gel and Blot Stain Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pro-Q Emerald glycoprotein stain kits for gels and for blots—Table 9.5 | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Enzymatic Release of TAMRA-Labeled Glycans
For researchers, scientists, and drug development professionals engaged in glycan analysis, the efficient release of fluorescently labeled glycans from glycoproteins is a critical step. This guide provides an objective comparison of common methods for releasing N-glycans, with a focus on those labeled with tetramethylrhodamine (B1193902) (TAMRA). We will delve into the performance of enzymatic and chemical approaches, supported by experimental data and detailed protocols.
Overview of Glycan Release Methods
The cleavage of N-glycans from glycoproteins is typically achieved through two primary strategies: enzymatic digestion and chemical release. The choice of method depends on factors such as the type of glycan, the nature of the glycoprotein (B1211001), and the downstream analytical requirements.
Enzymatic release is favored for its high specificity and mild reaction conditions, which preserve the integrity of the released glycans. The most widely used enzyme for this purpose is Peptide-N-Glycosidase F (PNGase F).
Chemical release , on the other hand, offers a more universal approach, capable of cleaving a broader range of glycans, including both N- and O-linked structures. Hydrazinolysis is a classic chemical method for N-glycan release.
Performance Comparison: Enzymatic vs. Chemical Release
The following table summarizes the key performance characteristics of PNGase F and hydrazinolysis for the release of N-glycans. While specific data for TAMRA-labeled glycans is limited, the performance with other fluorescent labels, such as 2-aminobenzamide (B116534) (2-AB) and procainamide, provides a strong indication of expected outcomes.[1]
| Feature | PNGase F (Enzymatic) | Hydrazinolysis (Chemical) |
| Specificity | Highly specific for N-linked glycans.[2] | Non-selective, releases both N- and O-linked glycans.[3] |
| Reaction Conditions | Mild (near-neutral pH, 37-50°C). | Harsh (anhydrous hydrazine (B178648), high temperatures 90-100°C).[4] |
| Typical Reaction Time | 10 minutes to several hours.[5] | 10 hours or more.[4] |
| Glycan Integrity | Excellent, preserves native glycan structure. | Potential for degradation of glycans, especially sialylated ones.[4] |
| Protein Integrity | Can be performed under native or denaturing conditions. | Destroys the protein backbone.[6] |
| Yield | Generally high, often approaching 100% under optimal conditions.[7] | Can be high (approaching 90%), but may be reduced by side reactions.[3] |
| Throughput | Amenable to high-throughput and automated workflows.[8][9] | Generally lower throughput due to harsh conditions and manual steps. |
| Safety | Generally safe to handle. | Anhydrous hydrazine is highly toxic and explosive.[4][10] |
Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans using PNGase F
This protocol is a general guideline for the release of N-glycans from a glycoprotein sample, which can be adapted for TAMRA-labeled substrates.
Materials:
-
Glycoprotein sample (TAMRA-labeled)
-
Denaturing Buffer (e.g., 5% SDS, 1M DTT)
-
NP-40 or similar non-ionic detergent
-
PNGase F enzyme and reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Denaturation (Optional but Recommended):
-
To a microcentrifuge tube, add up to 50 µg of the glycoprotein sample.
-
Add denaturing buffer (e.g., 1 µL of 5% SDS and 1 µL of 1M DTT) and bring the total volume to 12 µL with water.
-
Heat the sample at 95°C for 10 minutes to denature the protein.
-
Briefly centrifuge the tube and place it on ice.
-
-
Reaction Setup:
-
Add 2 µL of 10% NP-40 to the denatured sample to counteract the inhibitory effect of SDS on PNGase F.
-
Add the appropriate volume of PNGase F reaction buffer.
-
Add 1-2 µL of PNGase F enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes to 2 hours. Longer incubation times may be necessary for complete deglycosylation, especially under native conditions.[8]
-
-
Analysis:
-
The released TAMRA-labeled glycans can be analyzed by various methods, such as HPLC, capillary electrophoresis, or mass spectrometry.
-
Protocol 2: Chemical Release of N-Glycans using Hydrazinolysis
This protocol outlines the general steps for hydrazinolysis. Caution: Anhydrous hydrazine is extremely hazardous and should be handled with appropriate safety precautions in a fume hood.
Materials:
-
Lyophilized glycoprotein sample
-
Anhydrous hydrazine
-
Screw-cap reaction vial
-
Heating block
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Acetic anhydride (B1165640)
-
Dowex 50W-X2 resin (H+ form)
Procedure:
-
Hydrazinolysis:
-
Removal of Hydrazine:
-
After cooling, carefully remove the hydrazine under vacuum using a rotary evaporator with a cold trap.
-
-
Re-N-acetylation:
-
Dissolve the dried residue in a saturated sodium bicarbonate solution.
-
Add acetic anhydride in small aliquots while keeping the solution on ice.
-
-
Desalting:
-
Pass the re-N-acetylated sample through a Dowex 50W-X2 column to remove salts.
-
-
Analysis:
-
The released glycans are then ready for labeling with TAMRA (if not already labeled) and subsequent analysis.
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the key differences between the methods, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the release of TAMRA-labeled N-glycans.
Caption: Key differences between enzymatic and chemical N-glycan release.
Conclusion
For the release of TAMRA-labeled N-glycans, the enzymatic method using PNGase F is generally the superior choice for analytical purposes. Its high specificity, mild reaction conditions, and amenability to high-throughput workflows ensure the reliable and reproducible generation of intact glycans for downstream analysis.[11][12] While the presence of a bulky fluorescent tag like TAMRA could potentially cause steric hindrance, PNGase F has been shown to be effective on a wide range of substrates, including those with modifications.[2]
Chemical release via hydrazinolysis remains a viable, albeit more hazardous, alternative, particularly when the release of both N- and O-linked glycans is desired or when dealing with glycoproteins that are resistant to enzymatic cleavage. However, for routine, high-fidelity N-glycan analysis, the advantages of PNGase F make it the preferred method for researchers in drug development and other scientific fields.
References
- 1. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 2. Characterization of Cell Surface Glycoproteins using Enzymatic Treatment and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic removal of N-glycans by PNGase F coated magnetic microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatical Hydrolysis of N-Glycans from Glycoproteins and Fluorescent Labeling by 2-Aminobenzamide (2-AB) | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of different PNGase F enzymes in immunoglobulin G and total plasma N-glycans analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Release of Glycoprotein N-Glycans and Fluorescent Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycoprotein Capture: TAMRA Hydrazide vs. Biotin Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycoproteins is fundamental to understanding a vast array of biological processes, from cell signaling and immune responses to disease progression. The ability to specifically capture and analyze these complex biomolecules is therefore of paramount importance. Among the various methods for glycoprotein (B1211001) labeling, hydrazide chemistry stands out for its reliability and specificity. This guide provides an objective comparison of two widely used hydrazide-based reagents for glycoprotein capture: TAMRA (Tetramethylrhodamine) hydrazide and biotin (B1667282) hydrazide. Both molecules leverage the same core chemical principle but offer distinct advantages and disadvantages depending on the specific application.
This guide will delve into the mechanisms of action, experimental workflows, and key performance characteristics of each reagent, supported by established biochemical principles, to assist researchers in making an informed choice for their experimental needs.
Principle of Glycoprotein Capture by Hydrazide Chemistry
Both TAMRA hydrazide and biotin hydrazide target the carbohydrate moieties of glycoproteins. The process begins with the gentle oxidation of cis-diol groups within the sugar residues using sodium periodate (B1199274) (NaIO₄). This oxidation cleaves the carbon-carbon bond of the diol, generating two reactive aldehyde groups. Subsequently, the hydrazide group (-NH-NH₂) of either TAMRA hydrazide or biotin hydrazide reacts with these aldehyde groups to form a stable covalent hydrazone bond. This reaction effectively tags the glycoprotein with either a fluorescent dye (TAMRA) or a high-affinity tag (biotin).
Experimental Workflows
The general workflow for glycoprotein capture using either TAMRA hydrazide or biotin hydrazide is similar, involving three main steps: oxidation, labeling, and purification.
Performance Comparison
| Feature | TAMRA Hydrazide | Biotin Hydrazide |
| Detection Method | Direct fluorescence detection | Indirect detection via streptavidin/avidin conjugates |
| Sensitivity | High, dependent on fluorophore quantum yield | Potentially higher due to signal amplification |
| Signal Amplification | None | Significant amplification possible with enzyme-linked streptavidin |
| Quantification | Direct, based on fluorescence intensity | Indirect, can be quantitative with appropriate standards |
| Downstream Applications | In-gel visualization, fluorescence microscopy, flow cytometry | Affinity purification, pull-down assays, Western blotting, ELISA |
| Workflow Complexity | Simpler for direct detection | More steps for detection (incubation with streptavidin conjugate) |
| Potential for Steric Hindrance | The bulky fluorophore may interfere with some downstream applications | Smaller tag, but streptavidin binding can be sterically hindered |
| Cost | Generally higher per reaction for the fluorescent hydrazide | Reagent is often less expensive, but streptavidin conjugates add to the cost |
Detailed Methodologies
I. Glycoprotein Oxidation (Common to Both Methods)
-
Sample Preparation: Dissolve the glycoprotein sample in a suitable buffer, such as 100 mM sodium acetate, pH 5.5.
-
Oxidation: Add a freshly prepared solution of sodium periodate (NaIO₄) to the glycoprotein solution to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding a quenching agent like glycerol (B35011) or ethylene (B1197577) glycol.
-
Purification: Remove excess periodate and byproducts by dialysis or using a desalting column equilibrated with the labeling buffer (e.g., 100 mM sodium acetate, pH 5.5).
II. Labeling with TAMRA Hydrazide
-
Reagent Preparation: Dissolve TAMRA hydrazide in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
Labeling Reaction: Add the TAMRA hydrazide stock solution to the oxidized glycoprotein solution. The molar ratio of hydrazide to protein may need to be optimized but a 50- to 100-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted TAMRA hydrazide by dialysis or gel filtration.
III. Labeling with Biotin Hydrazide
-
Reagent Preparation: Dissolve biotin hydrazide in DMSO to prepare a stock solution.
-
Labeling Reaction: Add the biotin hydrazide stock solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of biotin hydrazide to protein is typically used.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted biotin hydrazide using dialysis or a desalting column.
Key Considerations in Choosing a Reagent
The choice between TAMRA hydrazide and biotin hydrazide is primarily dictated by the intended downstream application.
Choose TAMRA Hydrazide for:
-
Direct Visualization: When the goal is to directly visualize glycoproteins in gels (SDS-PAGE), on membranes, or in cells via fluorescence microscopy.
-
Multiplexing: The distinct spectral properties of TAMRA allow for potential multiplexing with other fluorescent probes.
-
Simpler Detection Workflow: Direct fluorescence detection avoids the additional steps of incubation with streptavidin conjugates.
Choose Biotin Hydrazide for:
-
Affinity Purification: The high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes biotin hydrazide the ideal choice for enriching and isolating glycoproteins from complex mixtures.
-
Signal Amplification: The use of streptavidin conjugated to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) allows for significant signal amplification in applications such as Western blotting and ELISA, leading to higher sensitivity.
-
Pull-Down Assays: Biotinylated glycoproteins can be immobilized on streptavidin-coated beads for use in pull-down assays to identify interacting partners.
Conclusion
Both TAMRA hydrazide and biotin hydrazide are powerful tools for the specific capture and analysis of glycoproteins. The decision of which reagent to use should be based on a careful consideration of the experimental goals. For applications requiring direct visualization and a streamlined detection workflow, TAMRA hydrazide is an excellent choice. For experiments that necessitate high sensitivity through signal amplification, affinity purification, or the study of molecular interactions, biotin hydrazide is the superior option. By understanding the distinct advantages of each reagent, researchers can select the most appropriate tool to advance their studies of the complex and vital world of glycoproteins.
Safety Operating Guide
Proper Disposal of TAMRA Hydrazide (6-isomer): A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of TAMRA hydrazide (6-isomer), a fluorescent dye commonly used in biological research, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a cautious approach to its disposal is warranted. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of TAMRA hydrazide (6-isomer), based on general best practices for chemical waste management and the known hazards of related compounds.
Key Chemical and Safety Data
While specific quantitative hazard data for TAMRA hydrazide (6-isomer) is limited, the information available, combined with data for the related and hazardous compound hydrazine, underscores the need for careful handling. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, when handling this compound.
| Property | TAMRA Hydrazide (6-isomer) | Hydrazine (Related Compound) |
| CAS Number | 2183440-67-5 | 302-01-2 |
| Molecular Formula | C25H25ClN4O4 | N2H4 |
| Molecular Weight | 480.94 g/mol | 32.05 g/mol |
| Appearance | Dark colored solid | Colorless fuming liquid |
| Solubility | Soluble in DMF, DMSO | Miscible with water |
| Known Hazards | Unknown | Highly toxic, suspected carcinogen, corrosive, flammable, very toxic to aquatic life |
Experimental Workflow & Disposal Pathway
The following diagram outlines the decision-making process and subsequent steps for the proper disposal of TAMRA hydrazide (6-isomer) waste generated during a typical laboratory experiment.
Caption: Workflow for experiments using TAMRA hydrazide and the subsequent waste disposal pathway.
Detailed Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with TAMRA hydrazide, including unused or expired powder, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and pipette tips, in a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Chemical Waste: Solid" and should also specify "Contains TAMRA hydrazide (6-isomer)."
-
-
Liquid Waste:
-
Collect all aqueous solutions containing TAMRA hydrazide, such as waste from purification steps or unused stock solutions, in a separate, leak-proof, and chemically compatible hazardous waste container.
-
This container should be clearly labeled as "Hazardous Chemical Waste: Liquid" and specify "Contains TAMRA hydrazide (6-isomer)."
-
Do not dispose of TAMRA hydrazide solutions down the drain. The potential toxicity to aquatic life necessitates proper chemical waste disposal.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with TAMRA hydrazide should be disposed of in a designated sharps container that is also labeled as containing chemical waste.
-
2. Container Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "TAMRA hydrazide (6-isomer)," and the approximate concentration and volume.
-
Keep waste containers securely sealed except when adding waste.
-
Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible chemicals.
3. Decontamination of Glassware:
-
Reusable glassware that has come into contact with TAMRA hydrazide should be decontaminated.
-
Rinse the glassware with a suitable solvent (such as ethanol (B145695) or acetone) to remove the fluorescent dye.
-
Collect the initial rinsate as hazardous liquid waste.
-
After the initial rinse, the glassware can typically be washed with soap and water.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris into the solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
5. Final Disposal:
-
Once the hazardous waste containers are full (not exceeding 90% capacity), arrange for their collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of TAMRA hydrazide (6-isomer), minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and your EHS department for guidance on chemical waste management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
